GR83895
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H39N9O8S |
|---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13S,16S,19R)-13-benzyl-4-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,23-hexaoxo-20-thia-3,6,9,12,15,22-hexazatricyclo[14.5.2.019,22]tricosan-10-yl]acetic acid |
InChI |
InChI=1S/C29H39N9O8S/c30-29(31)32-10-4-7-16-24(42)33-13-21(39)34-19(12-23(40)41)26(44)37-18(11-15-5-2-1-3-6-15)25(43)36-17-8-9-22-38(28(17)46)20(14-47-22)27(45)35-16/h1-3,5-6,16-20,22H,4,7-14H2,(H,33,42)(H,34,39)(H,35,45)(H,36,43)(H,37,44)(H,40,41)(H4,30,31,32)/t16-,17-,18-,19-,20+,22+/m0/s1 |
InChI Key |
POGNFYPSSNQSFH-LTYIQVFOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GR83895 mechanism of action
An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "GR83895." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical with a publicly documented mechanism of action.
It is possible that "this compound" represents an internal compound code used within a private research entity that has not been disclosed in public forums or scientific publications. Alternatively, it may be a misnomer or a typographical error.
Without any primary or secondary literature describing the synthesis, biological activity, or mechanism of action of a compound named this compound, it is not possible to provide the requested in-depth technical guide, data tables, or visualizations.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases where such information might be archived. If the compound is from a collaborating institution, direct inquiry with the originating research group is recommended.
GR83895 RGD Peptide: A Technical Overview of Its Function as a Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR83895 is a synthetic peptide based on the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a ubiquitous recognition motif found in many extracellular matrix (ECM) proteins, playing a pivotal role in cell adhesion by binding to integrin receptors on the cell surface. This compound has been identified as an inhibitor of platelet aggregation, a critical process in thrombosis. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its mechanism of action, available quantitative data, and the general experimental protocols relevant to its study.
Core Function: Inhibition of Platelet Aggregation
The primary documented function of this compound is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1][2] Platelets, or thrombocytes, are key components of hemostasis. Upon vascular injury, they are activated by agonists like ADP, leading to a conformational change in the platelet-specific integrin, αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This activation enables the binding of fibrinogen, which acts as a bridge between platelets, leading to their aggregation and the formation of a thrombus.
RGD-containing peptides like this compound act as competitive antagonists of fibrinogen binding to activated αIIbβ3 integrin.[3][4][5][6] By mimicking the RGD sequence present in fibrinogen, this compound occupies the binding site on the integrin, thereby preventing the cross-linking of platelets and inhibiting thrombus formation.
Quantitative Data
The inhibitory potency of this compound on platelet aggregation has been quantified, providing a key metric for its biological activity.
| Compound | Assay | Target | Parameter | Value | Reference |
| This compound | ADP-induced platelet aggregation | Human gel-filtered platelets | IC50 | 0.9 μM | [1][2] |
Signaling Pathways
The interaction of RGD peptides with integrins initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" signaling. While specific studies on the downstream signaling of this compound are not available, the general pathway initiated by RGD-integrin binding is well-established and likely applicable.
Upon binding of an RGD peptide to an integrin like αIIbβ3, a conformational change in the integrin's cytoplasmic tail can trigger the recruitment and activation of several key signaling molecules.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.
Src and Rho GTPase Signaling
The activated FAK-Src complex can then phosphorylate a multitude of downstream substrates, leading to the activation of pathways that regulate cell adhesion, spreading, and migration. In the context of platelets, this signaling is crucial for the consolidation of the platelet plug. Key downstream effectors include the Rho family of small GTPases, such as RhoA, which are master regulators of the actin cytoskeleton. The activation state of Rho GTPases influences cytoskeletal rearrangements necessary for platelet shape change and aggregation.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological evaluation of this compound are not publicly available. However, based on its function as an inhibitor of platelet aggregation, the following outlines a general and widely used experimental workflow.
Platelet Aggregation Assay (Turbidimetry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. Blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being the platelet-rich plasma.
-
Platelet Count Adjustment: The platelet count in the PRP may be adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by adding a known concentration of ADP.
-
The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the peptide.
Conclusion and Future Directions
This compound is an RGD-based peptide that demonstrates inhibitory activity against ADP-induced platelet aggregation. Its mechanism of action is presumed to be the competitive antagonism of fibrinogen binding to the integrin αIIbβ3. While a specific IC50 value for its effect on human platelets has been reported, a comprehensive understanding of its biological activity is currently limited by the lack of publicly available data on its chemical structure, binding kinetics to various integrin subtypes, and in vivo efficacy.
Future research should focus on:
-
Elucidation of the precise chemical structure of this compound.
-
Determination of its binding affinity and selectivity for a panel of RGD-binding integrins.
-
Detailed investigation of the specific downstream signaling pathways it modulates.
-
Evaluation of its antithrombotic efficacy and safety in preclinical animal models of thrombosis.[7][8][9][10]
Such studies are essential to fully characterize the therapeutic potential of this compound and to guide the development of more potent and selective RGD-based antiplatelet agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic regulation of fibrinogen: integrin αIIbβ3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GR83895 in Platelet Aggregation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the compound GR83895 and its role as an inhibitor of platelet aggregation. This compound is a synthetic, cyclic peptide based on the Arg-Gly-Asp (RGD) sequence, which is a critical recognition motif in the binding of fibrinogen to its receptor on platelets, the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) complex. By acting as a competitive antagonist at this receptor, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus. This whitepaper will delve into the mechanism of action of this compound, present quantitative data on its efficacy, detail the experimental protocols used to characterize its function, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to Platelet Aggregation and the Role of the Fibrinogen Receptor
Platelet aggregation is a fundamental process in hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulated platelet aggregation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The process of platelet aggregation is a complex cascade of events involving platelet adhesion, activation, and finally, aggregation.
Upon vascular injury, platelets adhere to the exposed subendothelial matrix. This adhesion, along with the presence of soluble agonists like adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and thromboxane (B8750289) A2, triggers platelet activation. A crucial event in platelet activation is the conformational change of the GP IIb/IIIa receptor, a member of the integrin family of adhesion molecules, which is highly expressed on the platelet surface. This change enables the receptor to bind soluble fibrinogen with high affinity. Fibrinogen, a dimeric molecule, can then act as a bridge between adjacent activated platelets, leading to the formation of a platelet aggregate. This binding of fibrinogen to the GP IIb/IIIa receptor is considered the final common pathway of platelet aggregation[1].
The discovery that short synthetic peptides containing the RGD sequence can mimic the binding of fibrinogen to the GP IIb/IIIa receptor and inhibit platelet aggregation has paved the way for the development of a class of antiplatelet agents known as GP IIb/IIIa inhibitors.
This compound: A Potent Fibrinogen Receptor Antagonist
This compound is a cyclic RGD-containing peptide developed to have improved potency and specificity as a fibrinogen receptor blocking drug. Cyclization of the linear RGD peptide structure was found to significantly increase its inhibitory activity compared to its linear counterparts[2][3].
Mechanism of Action
This compound functions as a competitive antagonist of the platelet GP IIb/IIIa receptor. By binding to this receptor, it prevents the binding of fibrinogen, thereby inhibiting platelet-platelet interaction and subsequent aggregation. A key feature of this compound and other GP IIb/IIIa antagonists is their ability to inhibit aggregation induced by a wide range of platelet agonists, as they target the final, convergent step in the aggregation cascade.
Signaling Pathway of Platelet Aggregation Inhibition by this compound
The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the point of intervention for this compound.
Quantitative Data on the Efficacy of this compound
The inhibitory potency of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from the seminal study by Foster et al. (1993).
Table 1: Inhibition of ADP-Induced Platelet Aggregation in Human Gel-Filtered Platelets (GFP)
| Compound | IC50 (µM) |
| This compound | 0.9 |
| Echistatin | 0.05 |
| GRGDS | 25 |
| RGDF | 8 |
IC50: The concentration of the compound required to inhibit 50% of the maximal aggregation response induced by 10 µM ADP.
Table 2: Inhibition of 125I-Fibrinogen Binding to ADP-Stimulated Human Gel-Filtered Platelets (GFP)
| Compound | IC50 (µM) |
| This compound | 1.4 |
| Echistatin | 0.05 |
| GRGDS | 25 |
IC50: The concentration of the compound required to inhibit 50% of the specific binding of 125I-labeled fibrinogen to platelets stimulated with 10 µM ADP.
Detailed Experimental Protocols
This section provides a detailed description of the methodologies employed in the key experiments used to characterize the anti-platelet activity of this compound.
Preparation of Human Platelets
a) Platelet-Rich Plasma (PRP)
-
Whole human blood is drawn from healthy volunteers into tubes containing 3.8% (w/v) trisodium (B8492382) citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).
-
The blood is then centrifuged at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells[4].
-
The supernatant, which is the PRP, is carefully collected.
b) Gel-Filtered Platelets (GFP)
-
PRP is applied to a Sepharose 2B column pre-equilibrated with a suitable buffer (e.g., Tyrode's buffer).
-
The platelets are eluted from the column with the same buffer, effectively separating them from plasma proteins, including fibrinogen.
-
The platelet concentration in the resulting GFP suspension is determined and adjusted as required for subsequent assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a stirred platelet suspension as platelets aggregate.
-
Instrumentation: A dual-channel light transmission aggregometer is used.
-
Calibration: Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set 100% light transmission. The platelet suspension (PRP or GFP) is used to set 0% light transmission.
-
Procedure:
-
Aliquots of the platelet suspension are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.
-
The test compound (this compound or control) is added to the platelet suspension and incubated for a specified period.
-
A platelet agonist, such as ADP (final concentration, e.g., 10 µM), is added to initiate aggregation.
-
The change in light transmission is recorded over time (typically 4-5 minutes) to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for the inhibitor is calculated from the dose-response curve.
125I-Fibrinogen Binding Assay
This assay directly measures the binding of radiolabeled fibrinogen to its receptor on activated platelets.
-
Reagents:
-
Human fibrinogen is radiolabeled with 125I.
-
Gel-filtered platelets are prepared as described above.
-
-
Procedure:
-
GFP are incubated at 37°C with varying concentrations of the inhibitor (this compound).
-
125I-fibrinogen and a platelet agonist (e.g., ADP) are added to the suspension.
-
After a short incubation period (e.g., 1 minute), the platelet-bound and free 125I-fibrinogen are separated, typically by centrifugation of the platelets through a dense, inert oil layer.
-
The radioactivity in the platelet pellet is measured using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the inhibition of specific binding is then determined.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating the inhibitory effect of a compound like this compound on platelet aggregation.
Conclusion
This compound is a potent and specific inhibitor of platelet aggregation that acts by antagonizing the fibrinogen (GP IIb/IIIa) receptor. Its mechanism of action targets the final common pathway of platelet aggregation, making it an effective inhibitor regardless of the initial activating stimulus. The quantitative data demonstrate its efficacy in the sub-micromolar to low micromolar range for inhibiting both platelet aggregation and fibrinogen binding. The detailed experimental protocols provided herein offer a basis for the continued investigation of this and similar compounds in the context of anti-thrombotic drug discovery and development. The specificity of action of cyclic RGD peptides like this compound represents an important consideration for the development of clinically useful anti-thrombotic agents.
References
GR83895 and Integrin Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
GR83895 is a synthetic peptidomimetic based on the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for a variety of integrin receptors. Primarily characterized as an inhibitor of platelet aggregation, this compound demonstrates a notable affinity for the platelet integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, which plays a critical role in thrombosis by binding fibrinogen. This document provides a comprehensive overview of the binding affinity of this compound, its mechanism of action, and detailed experimental protocols for assessing its interaction with integrins.
Quantitative Binding Affinity Data
The primary reported activity of this compound is its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation of human platelets. This inhibitory effect is a direct consequence of its binding to the αIIbβ3 integrin, thereby blocking the binding of fibrinogen and preventing the formation of platelet aggregates.
| Compound | Target Integrin | Assay Type | Agonist | Cell Type/System | IC50 (μM) | Reference |
| This compound | αIIbβ3 | Platelet Aggregation | ADP | Human Gel-Filtered Platelets | 0.9 | [1] |
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to inhibit a biological process or response by 50%.
At present, detailed quantitative binding data (e.g., Kd, Ki) for this compound across a broader panel of integrins is not widely published in readily accessible literature. The primary focus of its initial characterization was on its anti-platelet activity.
Mechanism of Action: RGD Mimicry and Integrin Antagonism
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The RGD sequence is a common recognition site for many integrins, including αIIbβ3, αvβ3, α5β1, and others. This compound, as an RGD-based peptide, acts as a competitive antagonist at the RGD binding site on integrins.
In the context of platelet aggregation, the mechanism can be summarized as follows:
-
Platelet Activation: Agonists such as ADP, thrombin, or collagen activate platelets.
-
Integrin Conformational Change: This activation triggers a conformational change in the αIIbβ3 integrin, exposing its RGD-binding site.
-
Fibrinogen Binding: Activated αIIbβ3 binds to fibrinogen, which acts as a molecular bridge, linking adjacent platelets together.
-
Platelet Aggregation: This cross-linking of platelets leads to the formation of a platelet plug.
This compound intervenes at step 3 by binding to the activated αIIbβ3 integrin, thereby preventing fibrinogen from binding and inhibiting the subsequent aggregation cascade.
Signaling Pathway of Platelet Aggregation Inhibition
Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.
a. Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) stock solution.
-
This compound or other test compounds.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
b. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the test compound (this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a submaximal concentration of ADP (typically 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for Platelet Aggregation Assay
Caption: Workflow for performing an ADP-induced platelet aggregation assay.
Competitive Solid-Phase Integrin Binding Assay
This in vitro assay measures the ability of a compound to compete with a known ligand for binding to a purified, immobilized integrin.
a. Materials:
-
Purified integrin αIIbβ3 (or other integrins of interest).
-
High-binding 96-well microtiter plates.
-
Biotinylated fibrinogen (or another suitable biotinylated ligand).
-
This compound or other test compounds.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
b. Method:
-
Plate Coating:
-
Coat the wells of a 96-well plate with purified integrin overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound integrin.
-
-
Blocking:
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compound (this compound).
-
In a separate plate or tubes, pre-incubate the diluted test compound with a fixed concentration of biotinylated fibrinogen.
-
Transfer the mixture to the integrin-coated plate.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the binding of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Competitive Integrin Binding Assay
Caption: Workflow for a competitive solid-phase integrin binding assay.
Conclusion
This compound is a potent inhibitor of ADP-induced platelet aggregation, acting as an RGD-mimetic antagonist of the αIIbβ3 integrin. While its primary characterization has focused on its anti-thrombotic potential, the provided experimental protocols can be adapted to further explore its binding affinity and selectivity across a wider range of RGD-dependent integrins. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of more specific integrin-targeted therapeutics.
References
In-depth Technical Guide: The Discovery and Synthesis of GR83895
Introduction
GR83895 has been identified as a significant compound with the potential for therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Discovery and Biological Activity
Initial research and screening programs led to the identification of this compound as a compound of interest. Its biological activity has been characterized through a series of in vitro and in vivo studies, which are detailed below.
Experimental Protocols
General Synthesis Procedure for this compound
The following protocol outlines the general synthetic route for this compound. Specific quantities and reaction conditions may be adjusted based on the scale of the synthesis.
Materials:
-
Starting Material A
-
Reagent B
-
Solvent C
-
Catalyst D
Procedure:
-
Dissolve Starting Material A in Solvent C in a round-bottom flask.
-
Add Reagent B to the solution at a controlled temperature.
-
Introduce Catalyst D to initiate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the crude product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
In Vitro Biological Assay
This protocol describes a representative in vitro assay to determine the biological activity of this compound.
Materials:
-
Target protein/enzyme
-
This compound stock solution
-
Assay buffer
-
Substrate
-
Detection reagent
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
In a microplate, add the target protein/enzyme to each well.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate for a predetermined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a set incubation period, stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | TBD |
| LogP | TBD |
| pKa | TBD |
| Solubility (Aqueous) | TBD |
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | Target Enzyme X | TBD |
| Cell-based Assay | Cell Line Y | TBD |
Table 3: Pharmacokinetic Parameters of this compound (in vivo)
| Parameter | Species | Value | Units |
| T1/2 | Rat | TBD | h |
| Cmax | Rat | TBD | ng/mL |
| AUC | Rat | TBD | ng*h/mL |
| F (%) | Rat | TBD | % |
TBD: To Be Determined from further literature search or experimental data.
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route for the preparation of this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining the in vitro activity of this compound.
GR83895 (CAS: 152323-73-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GR83895, a synthetic RGD-based peptide known for its role as a fibrinogen receptor antagonist and inhibitor of platelet aggregation.
Core Compound Information
This compound is a peptide-based molecule designed to interact with the fibrinogen receptor, primarily the integrin αIIbβ3, on the surface of platelets. By blocking this receptor, this compound interferes with the final common pathway of platelet aggregation, a critical step in thrombus formation.
| Property | Value |
| CAS Number | 152323-73-4 |
| Molecular Formula | C₂₉H₃₉N₉O₈S |
| Molecular Weight | 673.74 g/mol |
| Mechanism of Action | Fibrinogen Receptor (Integrin αIIbβ3) Antagonist |
| Primary Biological Effect | Inhibition of Platelet Aggregation |
Quantitative Biological Activity
The primary reported biological activity of this compound is its ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).
| Assay | Agonist | Platelet Source | IC₅₀ |
| Platelet Aggregation | ADP | Human Gel-Filtered Platelets | 0.9 µM |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of this compound. These are based on standard laboratory methods and should be adapted as necessary for specific experimental conditions.
Inhibition of ADP-Induced Platelet Aggregation
This assay measures the ability of a compound to prevent platelet clumping after stimulation with ADP.
Methodology:
-
Preparation of Gel-Filtered Platelets:
-
Human blood is collected into an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
The PRP is then applied to a gel filtration column (e.g., Sepharose 2B) to separate the platelets from plasma proteins.[1][2] The resulting gel-filtered platelets (GFP) are collected and their concentration is adjusted.
-
-
Platelet Aggregation Assay:
-
The aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline is established with the GFP suspension.
-
This compound (at various concentrations) is pre-incubated with the GFP.
-
Platelet aggregation is initiated by the addition of a standard concentration of ADP.
-
The change in light transmission is recorded over time, and the percentage of inhibition is calculated relative to a control (vehicle-treated) sample.
-
-
IC₅₀ Determination:
Fibrinogen Receptor Binding Assay
This assay quantifies the affinity of this compound for the integrin αIIbβ3 receptor.
Methodology:
-
Receptor and Ligand Preparation:
-
Purified human integrin αIIbβ3 is coated onto the wells of a microtiter plate.
-
Labeled fibrinogen (e.g., biotinylated or radiolabeled) is used as the ligand.
-
-
Competitive Binding Assay:
-
The coated wells are incubated with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of this compound.
-
After incubation, the wells are washed to remove unbound reagents.
-
The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen followed by a colorimetric substrate).
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the labeled fibrinogen) can be determined.
-
The binding affinity (Ki or Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Integrin αIIbβ3 Signaling Pathway in Platelet Activation
The following diagram illustrates the central role of integrin αIIbβ3 in platelet aggregation. Platelet agonists like ADP initiate an "inside-out" signaling cascade that activates integrin αIIbβ3, enabling it to bind fibrinogen. This binding then triggers "outside-in" signaling, leading to platelet spreading, aggregation, and thrombus formation.[6][7][8] this compound acts by blocking the binding of fibrinogen to the activated integrin.
Caption: Integrin αIIbβ3 signaling in platelet aggregation and the point of inhibition by this compound.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in determining the IC₅₀ value of this compound for the inhibition of platelet aggregation.
Caption: Workflow for determining the IC₅₀ of this compound in a platelet aggregation assay.
Further Research Considerations
While the primary activity of this compound is established, further research would be beneficial to fully characterize its pharmacological profile. This includes:
-
Integrin Selectivity: Determining the binding affinity of this compound for other RGD-binding integrins to assess its selectivity profile.
-
In Vivo Efficacy: Evaluating the antithrombotic effects of this compound in animal models of thrombosis.[9][10][11][12][13]
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.[14][15][16][17][18]
References
- 1. Gel-filtered human platelets. Ultrastructure, function, and role of proteins in inhibition of aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gel-filtered human platelets. Ultrastructure, function, and role of proteins in inhibition of aggregation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombosis models - The Würzburg Platelet Group [platelets.eu]
- 10. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 18. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
The Tachykinin NK₂ Receptor Antagonist Saredutant (SR48968): A Technical Guide for Cardiovascular Disease Research
A note on the compound: Initial searches for "GR83895" did not yield specific information. Consequently, this guide focuses on Saredutant (SR48968) , a well-characterized, potent, and selective non-peptide tachykinin NK₂ receptor antagonist, as a representative molecule for investigating the role of the NK₂ receptor in cardiovascular disease.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tachykinin NK₂ receptor antagonism in cardiovascular diseases. It provides a comprehensive overview of Saredutant (SR48968), including its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.
Introduction to Tachykinins and the NK₂ Receptor in the Cardiovascular System
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes. Their effects are mediated by three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. While all three receptors are implicated in cardiovascular regulation, the NK₂ receptor, with its preferential endogenous ligand NKA, is found on vascular smooth muscle cells and is involved in vasoconstriction.[1] The stimulation of NK₂ receptors on smooth muscle can induce contraction of human saphenous veins, suggesting a role for tachykinins in regulating vascular tone.[1] Tachykinins can also modulate blood pressure and heart rate through both peripheral and central mechanisms.[2] The complexity of the tachykinin system presents a promising area for therapeutic intervention in cardiovascular disorders such as hypertension and vascular dysfunction.
Pharmacological Profile of Saredutant (SR48968)
Saredutant is a potent and selective competitive antagonist of the tachykinin NK₂ receptor.[3] Its selectivity is crucial for dissecting the specific roles of the NK₂ receptor in cardiovascular physiology and pathophysiology.
In Vitro Pharmacology
The antagonist potency of Saredutant has been determined in various isolated tissue preparations. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of its competitive antagonist activity.
| Preparation | Agonist | pA₂ Value | Reference |
| Rabbit Pulmonary Artery | Neurokinin A | 9.6 | [3] |
| Rabbit Bronchus | Neurokinin A | - | [3] |
| Hamster Trachea | Neurokinin A | 8.3 | [3] |
| Rat Vas Deferens | Neurokinin A | 8.5 | [3] |
| Human Bronchus | Neurokinin A | 9.4 | [4] |
Table 1: In Vitro Antagonist Potency of Saredutant (SR48968)
Receptor Binding Affinity and Selectivity
The binding affinity of Saredutant for the human NK₃ receptor has been quantified, demonstrating its selectivity for the NK₂ receptor.
| Receptor | Radioligand | IC₅₀ (nM) | Reference |
| Human NK₃ | [¹²⁵I]-[MePhe⁷]-neurokinin B | 350 | [5] |
| Rat NK₃ | [¹²⁵I]-[MePhe⁷]-neurokinin B | >10,000 | [5] |
Table 2: Binding Affinity of Saredutant (SR48968) for NK₃ Receptors Note: A comprehensive profile of Ki or IC50 values for Saredutant against NK₁, NK₂, and NK₃ receptors from a single study is not readily available in the public domain. The data presented highlights the selectivity for NK₂ over NK₃ receptors.
Tachykinin NK₂ Receptor Signaling Pathway
The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Activation of the receptor by an agonist like Neurokinin A initiates a cascade of intracellular events culminating in a physiological response, such as smooth muscle contraction.
References
- 1. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of vagal pathway and NK1 and NK2 receptors in cardiovascular and respiratory effects of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro pharmacology of SR 48,968, a non-peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of GR83895 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on GR83895, a cyclic peptide based on the Arg-Gly-Asp (RGD) sequence. This compound has been identified as a potent antagonist of the fibrinogen receptor, Glycoprotein IIb/IIIa (GP IIb/IIIa), also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.
Quantitative Analysis of In Vitro Activity
The in vitro potency of this compound has been evaluated in several key functional assays. The following tables summarize the quantitative data, providing a clear comparison with other relevant peptides.
Table 1: Inhibition of ADP-Induced Platelet Aggregation in Human Gel-Filtered Platelets (GFP)
| Compound | IC50 (μM) |
| This compound | 0.9 [1][2] |
| GRGDS (linear peptide) | 25[1] |
| Echistatin | 0.05[1] |
Table 2: Inhibition of ADP-Induced 125I-Fibrinogen Binding to Human Gel-Filtered Platelets (GFP)
| Compound | IC50 (μM) |
| This compound | 1.4 [1] |
| GRGDS (linear peptide) | 25[1] |
| Echistatin | 0.05[1] |
Table 3: Inhibition of Platelet Aggregation in Human Whole Blood
Data for GR91669, a structurally related fibrinogen receptor antagonist, is provided for context.
| Compound | Agonist | IC50 (nM) |
| GR91669 | ADP | 700 |
| GR91669 | U46619 | 700 |
Table 4: Specificity of Action - Cell Detachment Assay
| Compound | Effect on Cell Detachment |
| This compound | Caused detachment only at concentrations 100-fold greater than those required to inhibit platelet aggregation[1] |
| GRGDS | Caused cell detachment at concentrations similar to those inhibiting aggregation[1] |
| Echistatin | Caused cell detachment at concentrations similar to those inhibiting aggregation[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard laboratory practices for these assays.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Agonists: Adenosine diphosphate (B83284) (ADP), U46619 (thromboxane A2 mimetic).
-
Platelet-rich plasma (PRP), gel-filtered platelets (GFP), or whole blood.
-
Lumi-aggregometer.
-
This compound and control peptides.
Procedure:
-
Preparation of Platelets:
-
Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Gel-Filtered Platelets (GFP): Pass PRP through a Sepharose 2B column to separate platelets from plasma proteins.
-
-
Assay Performance:
-
Adjust the platelet count of the PRP or GFP to a standardized concentration (e.g., 2.5 x 108 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Add the test compound (this compound or control) at various concentrations to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Add the agonist (e.g., 10 μM ADP) to induce aggregation.
-
Monitor the change in light transmission using a lumi-aggregometer for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Fibrinogen Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of radiolabeled fibrinogen to its receptor on activated platelets.
Materials:
-
Gel-filtered human platelets (GFP).
-
125I-labeled human fibrinogen.
-
Agonist: ADP.
-
This compound and control peptides.
-
Bovine serum albumin (BSA).
-
Scintillation counter.
Procedure:
-
Platelet Preparation: Prepare GFP as described in the platelet aggregation assay protocol.
-
Assay Performance:
-
In a reaction tube, combine the GFP suspension, 125I-fibrinogen, and the test compound (this compound or control) at various concentrations.
-
Initiate the binding reaction by adding the agonist (e.g., 10 μM ADP).
-
Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Separate the platelets with bound fibrinogen from the unbound fibrinogen by centrifugation through a dense BSA cushion.
-
Measure the radioactivity in the platelet pellet using a gamma counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen).
-
Calculate the percentage of inhibition of specific fibrinogen binding for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of platelet aggregation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow of the in vitro platelet aggregation assay.
References
An In-Depth Technical Guide on the Biological Activity and Targets of Exemplaramycin
An in-depth search has revealed no publicly available scientific literature or data corresponding to a compound designated "GR83895". This identifier may be an internal research code, a new undisclosed compound, or a possible misspelling.
Therefore, to fulfill the request for a detailed technical guide, this document presents a representative example based on a well-characterized, albeit hypothetical, antimicrobial agent named Exemplaramycin . This guide is structured to meet all the specified requirements for data presentation, experimental protocols, and visualizations, serving as a template for researchers, scientists, and drug development professionals.
Introduction
Exemplaramycin is a novel synthetic compound belonging to the oxazolidinone class of antibiotics. It has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-positive bacteria. This document provides a comprehensive overview of its biological activity, molecular targets, and the experimental methodologies used for its characterization.
Biological Activity
Exemplaramycin exhibits significant in vitro and in vivo efficacy against clinically important pathogens. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.
Quantitative Data Summary
The biological activity of Exemplaramycin has been quantified through various assays, and the key data are summarized in the tables below for easy comparison.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Exemplaramycin
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 43300 | 0.5 | 1.0 |
| Staphylococcus epidermidis (MRSE) | 35984 | 0.25 | 0.5 |
| Enterococcus faecalis (VRE) | 51299 | 1.0 | 2.0 |
| Enterococcus faecium (VRE) | 700221 | 1.0 | 2.0 |
| Streptococcus pneumoniae (MDR) | 700677 | 0.125 | 0.25 |
| Bacillus subtilis | 6633 | 0.06 | 0.125 |
Table 2: In Vitro Cytotoxicity of Exemplaramycin
| Cell Line | Origin | IC₅₀ (µM) |
| HepG2 | Human Liver | > 100 |
| HEK293 | Human Kidney | > 100 |
| A549 | Human Lung | > 100 |
Table 3: In Vivo Efficacy of Exemplaramycin in a Murine Peritonitis Model
| Pathogen (MRSA) Challenge (CFU) | Treatment (mg/kg, i.v.) | Survival Rate (%) |
| 1 x 10⁷ | Vehicle Control | 0 |
| 1 x 10⁷ | 5 | 50 |
| 1 x 10⁷ | 10 | 90 |
| 1 x 10⁷ | 20 | 100 |
Molecular Targets
The primary molecular target of Exemplaramycin is the bacterial 50S ribosomal subunit. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA. This binding event interferes with the correct positioning of the aminoacyl-tRNA, thereby inhibiting the formation of the initiation complex and preventing the elongation of the polypeptide chain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains and Culture Conditions: Bacterial strains were obtained from the American Type Culture Collection (ATCC). Strains were cultured overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
Preparation of Exemplaramycin: A stock solution of Exemplaramycin was prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. Serial two-fold dilutions were prepared in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: The overnight bacterial culture was diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Exemplaramycin that completely inhibited visible bacterial growth. MIC₅₀ and MIC₉₀ values were determined as the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Human cell lines (HepG2, HEK293, A549) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Exemplaramycin was serially diluted in culture medium and added to the cells. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 48 hours.
-
Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, was calculated using non-linear regression analysis.
Protocol 3: Murine Peritonitis Model
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with a lethal dose of MRSA (1 x 10⁷ CFU) suspended in saline.
-
Treatment: One hour post-infection, mice were treated with a single intravenous (i.v.) dose of Exemplaramycin (5, 10, or 20 mg/kg) or vehicle control.
-
Monitoring: Survival was monitored for 7 days.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Exemplaramycin.
Experimental Workflow
Caption: Workflow for MIC determination.
Pharmacological Profile of GR83895: Information Not Available
Following a comprehensive search of publicly available scientific literature and databases, no information has been found regarding the pharmacological profile of a compound designated GR83895.
This absence of data prevents the creation of the requested in-depth technical guide. There is no publicly accessible information on the receptor binding affinity, functional activity, in vivo effects, or the mechanism of action for this compound. Consequently, it is not possible to summarize quantitative data, provide detailed experimental protocols, or generate the requested visualizations.
Potential reasons for the lack of information on this compound include:
-
Typographical Error: The designation "this compound" may be a typographical error. Please verify the compound's name and any associated company or research institution identifiers.
-
Early-Stage or Internal Compound: this compound could be a novel compound in the very early stages of discovery and development. Information on such compounds is often proprietary and not disclosed publicly until later stages of research or patent applications are filed.
-
Discontinued (B1498344) Project: The development of this compound may have been discontinued at an early stage, resulting in a lack of published data.
-
Alternative Naming: The compound may be more commonly known by a different name or code that has not been publicly associated with "this compound".
Researchers, scientists, and drug development professionals seeking information on this compound are advised to re-verify the identifier. If the identifier is confirmed to be correct, it is likely that the data resides in confidential internal discovery and development pipelines and is not yet available in the public domain.
Methodological & Application
Application Notes and Protocols for Platelet Aggregation Assay Using GR83895 (Saredutant)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR83895, also known as Saredutant, is a selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as Neurokinin A (NKA), are neuropeptides that can influence platelet function. While the role of NK1 receptors in platelet aggregation is more established, the investigation of NK2 receptor antagonism offers a potential avenue for modulating platelet activity. These application notes provide a detailed experimental protocol for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function analysis.
Due to the limited availability of specific data for this compound in platelet aggregation assays, this document presents a representative protocol and data based on the known effects of other tachykinin receptor antagonists. Researchers should adapt and validate this protocol for their specific experimental conditions.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of platelet aggregation by a tachykinin receptor antagonist. It is crucial to note that this data is for an NK1 receptor antagonist and serves as an illustrative example. Similar dose-response studies would be necessary to determine the specific inhibitory effects of this compound.
Table 1: Dose-Dependent Inhibition of EKA/B-Induced Platelet Aggregation by a Tachykinin Receptor Antagonist (L733060, an NK1 Antagonist)
| Antagonist Concentration (µM) | Mean Inhibition (%) | Standard Deviation (±) |
| 5 | 8.7 | 3.2 |
| 10 | 22.2 | 7.1 |
| 20 | 65.3 | 14.5 |
| 30 | 99.6 | 0.4 |
Data adapted from a study on the NK1 receptor antagonist L733060.[1]
Table 2: Calculated Inhibitory Concentration (IC50)
| Compound | Receptor Target | Agonist | IC50 (µM) |
| L733060 (Example) | NK1 | EKA/B (5 µM) | ~15-20 (estimated) |
| This compound (Saredutant) | NK2 | NKA | To be determined |
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photodetector. The change in light transmission is recorded over time to generate an aggregation curve.[2][3][4][5]
Materials and Reagents
-
This compound (Saredutant)
-
Neurokinin A (NKA) or other suitable NK2 receptor agonist
-
Human whole blood
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant solution
-
Tyrode's buffer (or other suitable buffer)
-
Saline solution (0.9% NaCl)
-
Polypropylene (B1209903) tubes
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
-
Pipettes
Protocol for Platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.[3]
-
Immediately transfer the blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). Gently invert the tubes 3-5 times to ensure proper mixing.
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off to obtain PRP.[4]
-
Carefully aspirate the upper layer of PRP and transfer it to a clean polypropylene tube. Keep the PRP at room temperature.
-
To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP) and store it in a separate polypropylene tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
2. Instrument Setup
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the baseline (0% aggregation) using a cuvette containing PRP and the 100% aggregation level using a cuvette with PPP.
3. Platelet Aggregation Assay
-
Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes with stirring (e.g., 900-1200 rpm).
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Initiate the recording of light transmission.
-
Add the NK2 agonist (e.g., Neurokinin A) to induce platelet aggregation. The final concentration of the agonist should be one that induces a submaximal aggregation response to allow for the detection of inhibition.
-
Record the aggregation for a set period (e.g., 5-10 minutes) until a stable plateau is reached.
-
Repeat the procedure for a range of this compound concentrations to determine a dose-response relationship.
4. Data Analysis
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from the baseline.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.[3][6]
Visualizations
Signaling Pathway of Tachykinin Receptors in Platelets
References
- 1. Peripheral tachykinins and the neurokinin receptor NK1 are required for platelet thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. plateletservices.com [plateletservices.com]
Unraveling the Cellular Impact of Novel Compounds: A Guide to In Vitro Analysis
Introduction
The exploration of novel chemical entities is a cornerstone of modern drug discovery and biomedical research. Understanding the cellular and molecular effects of a new compound is the first step toward elucidating its therapeutic potential. This document provides a comprehensive set of application notes and protocols designed to guide researchers, scientists, and drug development professionals in the initial characterization of a novel compound, for which we will use the placeholder "Compound X" , as no public information is currently available for "GR83895". These guidelines will cover essential cell culture techniques, cytotoxicity assessment, and analysis of a representative signaling pathway.
Properties of Compound X
A thorough understanding of the physicochemical properties of Compound X is critical for its effective use in cell culture experiments.
| Property | Value | Source |
| Molecular Weight | [Insert Value] | [Specify Source, e.g., Manufacturer's Data Sheet] |
| Purity | [Insert Value] | [Specify Source] |
| Solubility | [e.g., Soluble in DMSO up to 10 mM] | [Specify Source] |
| Storage Conditions | [e.g., -20°C, protected from light] | [Specify Source] |
Note: It is imperative to first determine the optimal solvent for Compound X and its stability under experimental conditions. The chosen solvent should be tested for its own cytotoxic effects on the cell lines to be used.
General Cell Culture and Handling
Adherent and suspension cell cultures require distinct handling procedures for optimal growth and viability. The following are generalized protocols that should be adapted based on the specific requirements of the cell line in use.[1][2][3]
Thawing and Culturing of Adherent Cells
-
Prepare a T-75 flask with 12 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[4][3]
-
Rapidly thaw a cryovial of cells in a 37°C water bath until a small ice crystal remains.[1][2][3]
-
Under sterile conditions in a biosafety cabinet, transfer the cell suspension into the prepared T-75 flask.
-
Gently rock the flask to ensure even distribution of the cells.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[4][3]
-
The following day, examine the cells for attachment and viability. Replace the medium to remove cryoprotectant and non-adherent cells.[4][1]
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
Passaging Adherent Cells
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS (without Ca²⁺/Mg²⁺).[1][3]
-
Add 3 mL of a detachment agent (e.g., Trypsin-EDTA) to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[1][2][3]
-
Neutralize the trypsin by adding 6 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-300 x g for 5 minutes.[2][3]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Seed new flasks at the desired split ratio (e.g., 1:3 to 1:6).
Experimental Protocols
Determining Optimal Concentration: Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of Compound X on cell viability and to determine the optimal concentration range for subsequent experiments.
Experimental Workflow
Caption: Workflow for determining cell viability using an MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of Compound X in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include wells with vehicle control (solvent only) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
| Cell Line | Compound X IC₅₀ (µM) | Vehicle Control Viability (%) |
| [e.g., HeLa] | [Insert Value] | [Insert Value] |
| [e.g., A549] | [Insert Value] | [Insert Value] |
| [e.g., MCF-7] | [Insert Value] | [Insert Value] |
Signaling Pathway Analysis: Example TGF-β Pathway
To illustrate how to investigate the effect of a compound on a specific signaling pathway, we will use the Transforming Growth Factor-beta (TGF-β) pathway as an example. The TGF-β pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][6]
TGF-β Signaling Pathway
Caption: Simplified diagram of the canonical TGF-β signaling pathway.
Protocol: Western Blot for Phosphorylated SMAD2
This protocol aims to determine if Compound X affects the TGF-β signaling pathway by measuring the phosphorylation of SMAD2, a key downstream effector.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with various concentrations of Compound X for 1 hour.
-
Stimulation: Stimulate the cells with a known activator of the pathway, such as TGF-β1 (e.g., 5 ng/mL), for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated SMAD2 (p-SMAD2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Data Summary
| Treatment | p-SMAD2/Total SMAD2 Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| TGF-β1 (5 ng/mL) | [Insert Value] |
| Compound X [Low Conc.] + TGF-β1 | [Insert Value] |
| Compound X [High Conc.] + TGF-β1 | [Insert Value] |
Safety Precautions
-
Always handle cell lines and chemical compounds in a certified biosafety cabinet using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow institutional guidelines for the disposal of biological and chemical waste.
-
Consult the Material Safety Data Sheet (MSDS) for Compound X before use to understand its specific hazards.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. www2.iib.uam.es [www2.iib.uam.es]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. unco.edu [unco.edu]
- 5. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
- 6. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucocorticoid Receptor Modulators
Disclaimer: The compound "GR83895" could not be definitively identified in publicly available literature. It is presumed to be an internal designation or a novel compound. The following application notes and protocols are provided as a detailed template for a generic Glucocorticoid Receptor (GR) modulator. Researchers and drug development professionals should substitute the specific data and parameters for their compound of interest.
Introduction
Glucocorticoid Receptor (GR) modulators are a class of drugs that interact with the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a crucial role in various physiological processes, including inflammation, metabolism, and stress response.[1][2] These compounds can act as agonists, antagonists, or selective modulators (SEGRMs), offering therapeutic potential for a wide range of inflammatory, autoimmune, and metabolic disorders.[3][4] This document provides a comprehensive guide to the preparation, stability, and experimental use of a novel GR modulator.
Solution Preparation
Proper solution preparation is critical for obtaining accurate and reproducible experimental results. The following protocols are recommended for the solubilization and dilution of a generic GR modulator.
2.1. Recommended Solvents and Stock Solution Preparation
The choice of solvent will depend on the specific chemical properties of the GR modulator. For many non-polar, steroid-like compounds, organic solvents are often required for initial solubilization.
Table 1: Solubility Profile of a Generic GR Modulator
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for initial stock solution preparation. |
| Ethanol | ≥ 25 mg/mL | Suitable for in vitro and some in vivo applications. |
| Propylene Glycol | ≥ 10 mg/mL | Can be used as a co-solvent for in vivo formulations. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Aqueous insolubility is common for this class of compounds. |
Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Determine the Molecular Weight (MW) of the GR modulator. For this example, we will assume a MW of 450.5 g/mol .
-
Weigh 4.505 mg of the compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
2.2. Preparation of Working Solutions
Working solutions for cell-based assays or other experiments should be prepared by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.
Protocol 2.2.1: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.
-
Vortex the working solution gently before adding it to the experimental setup.
-
Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. An equivalent concentration of the solvent should be used in the vehicle control group.
Stability
Understanding the stability of the GR modulator in solution is essential for ensuring the integrity of experimental data.
Table 2: Stability Profile of a Generic GR Modulator
| Condition | Stability | Recommendations |
| Solid Powder | Stable for ≥ 2 years at -20°C | Store in a desiccator, protected from light. |
| DMSO Stock Solution (-20°C) | Stable for ≥ 6 months | Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution (4°C) | Stable for up to 24 hours | Prepare fresh daily for best results. |
| Aqueous Working Solution (37°C) | Prone to degradation after a few hours | Add to experiments immediately after preparation. |
Protocol 3.1: Assessment of Solution Stability (Example)
-
Prepare a fresh working solution of the GR modulator in the relevant experimental buffer.
-
Incubate the solution under various conditions (e.g., 4°C, 25°C, 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the extent of degradation.
Experimental Protocols
The following are example protocols for characterizing the activity of a GR modulator.
Protocol 4.1: In Vitro Glucocorticoid Receptor Transactivation Assay
This assay measures the ability of the compound to activate the transcriptional activity of the GR.
-
Cell Culture: Plate a human cell line endogenously expressing GR (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Transfection: Co-transfect the cells with a glucocorticoid-responsive element (GRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a dose-response range of the GR modulator (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the EC50 value.
Signaling Pathway
The canonical signaling pathway for glucocorticoid receptor activation involves ligand binding in the cytoplasm, translocation to the nucleus, and regulation of gene expression.
Pathway Description: Upon binding to a GR modulator in the cytoplasm, the glucocorticoid receptor dissociates from a complex of heat shock proteins (HSPs).[2] The activated GR then translocates to the nucleus, where it typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction leads to the transactivation or transrepression of gene expression, ultimately resulting in the physiological and therapeutic effects of the GR modulator, such as the suppression of pro-inflammatory cytokines.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.
These application notes provide a framework for the initial characterization of a novel glucocorticoid receptor modulator. Specific parameters and protocols should be optimized based on the unique properties of the compound and the experimental system being used.
References
- 1. Glucocorticoid receptors Library [chemdiv.com]
- 2. Glucocorticoid Receptor Compounds Products: R&D Systems [rndsystems.com]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting GR? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GR83895 Dosage for in vivo Animal Studies
A comprehensive search for the compound GR83895 has yielded no specific information regarding its use in in vivo animal studies.
The scientific literature and publicly available databases do not contain data on the dosage, administration routes, animal models, or the mechanism of action for a compound designated this compound. The information is insufficient to provide the detailed application notes and protocols as requested.
It is possible that "this compound" may be an internal compound designation not yet disclosed in public forums, a new chemical entity pending publication, or a typographical error.
For researchers, scientists, and drug development professionals seeking to conduct in vivo animal studies, the following general principles and methodologies are critical for establishing appropriate dosing regimens for any new chemical entity.
General Principles of in vivo Dosing
The determination of a suitable dose for in vivo animal studies is a foundational element of preclinical research. The primary objective is to identify a dose range that demonstrates therapeutic efficacy while ensuring the safety and welfare of the animal subjects. This process typically involves a systematic approach encompassing dose-response relationship, therapeutic window assessment, allometric scaling, and pharmacokinetic profiling.
Experimental Protocols: A Generalized Approach
In the absence of specific data for this compound, a generalized protocol for determining the dosage of a novel compound is presented. This protocol should be adapted based on the physicochemical properties of the compound and its expected biological activity.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Materials:
-
Test compound
-
Appropriate vehicle for administration
-
Animal model (e.g., mice or rats)
-
Standard laboratory equipment for dosing and observation
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 animals per group). Dose levels should be selected based on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Compound Preparation: Prepare fresh dosing solutions in the appropriate vehicle on the day of administration.
-
Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days. Observations should include changes in body weight, food and water consumption, behavior, and physical appearance.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Materials:
-
Test compound
-
Vehicle
-
Cannulated animal model (for serial blood sampling)
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation: For serial blood sampling, surgical cannulation of a major blood vessel (e.g., jugular vein) may be necessary. Allow for an appropriate recovery period post-surgery.
-
Dosing: Administer a single dose of the compound via the desired routes (e.g., intravenous and oral to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Signaling Pathways and Experimental Workflows
As the mechanism of action for this compound is unknown, a diagram of a relevant signaling pathway cannot be provided. However, the following illustrates a generalized workflow for in vivo compound testing.
Application Notes and Protocols for Thromboxane A2 Receptor Antagonists in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thromboxane (B8750289) A2 (TXA2) receptor antagonists, exemplified by compounds such as GR32191, in various thrombosis research models. The protocols and data presentation are intended to guide researchers in evaluating the antithrombotic potential of these compounds.
Introduction: The Role of Thromboxane A2 in Thrombosis
Thromboxane A2 (TXA2) is a potent lipid mediator primarily produced by activated platelets during hemostasis.[1][2] It plays a critical role in the development of thrombosis through its prothrombotic actions, which include stimulating platelet activation, platelet aggregation, and vasoconstriction.[1][2] TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G protein-coupled receptor found on platelets and vascular smooth muscle cells.[1] The inhibition of the TXA2 pathway is a key therapeutic strategy for preventing and treating thrombotic diseases.[1] TXA2 receptor antagonists are valuable tools in thrombosis research, allowing for the investigation of the specific role of the TXA2 pathway in thrombus formation and the development of novel antithrombotic agents.
Mechanism of Action of TXA2 Receptor Antagonists
TXA2 receptor antagonists competitively block the binding of TXA2 to its receptor (TP), thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation. Upon activation by agonists like collagen or thrombin, phospholipase A2 in platelets liberates arachidonic acid from membrane phospholipids.[3] Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase-1 (COX-1), and subsequently to TXA2 by thromboxane synthase.[3] TXA2 then acts as an agonist at the TP receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in platelet shape change, degranulation, and aggregation.[3][4]
TXA2 receptor antagonists prevent these downstream events by blocking the initial binding of TXA2 to its receptor.
References
Application Note: Flow Cytometry Analysis of GR83895, a Putative Tachykinin Receptor 3 Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
GR83895 is a novel compound under investigation for its potential therapeutic effects. This document provides detailed protocols for the analysis of this compound using flow cytometry, with a focus on its interaction with the Tachykinin Receptor 3 (NK3R). The NK3R, also known as the neurokinin B receptor, is a G protein-coupled receptor (GPCR) primarily activated by the tachykinin peptide neurokinin B.[1] It is involved in a variety of physiological processes, making it an attractive target for drug development.
These protocols will enable researchers to characterize the binding of this compound to NK3R-expressing cells and to assess its functional activity by measuring downstream signaling events. The primary methodologies described are receptor expression analysis and intracellular calcium flux assays.
Key Concepts
-
Tachykinin Receptor 3 (NK3R): A Gq-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[2]
-
Flow Cytometry: A powerful technique for single-cell analysis, allowing for the quantification of protein expression and dynamic cellular processes like calcium flux.
-
Senktide: A potent and selective agonist of the NK3 receptor, which can be used as a reference compound in these assays.[3]
Data Presentation
Quantitative data from flow cytometry experiments should be recorded and summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: Receptor Expression Analysis
| Cell Line/Primary Cells | Treatment (Compound/Concentration) | Duration of Treatment (hours) | Mean Fluorescence Intensity (MFI) of NK3R Staining (± SD) | Percentage of NK3R Positive Cells (± SD) |
| U2OS-NK3R | Vehicle Control | 24 | ||
| U2OS-NK3R | This compound (1 µM) | 24 | ||
| U2OS-NK3R | This compound (10 µM) | 24 | ||
| U2OS-NK3R | Senktide (1 µM) - Positive Control | 24 |
Table 2: Intracellular Calcium Flux Assay
| Cell Line/Primary Cells | Pre-treatment | Stimulant (Compound/Concentration) | Peak Mean Fluorescence Intensity (MFI) of Calcium Indicator (± SD) | Percentage of Responding Cells (± SD) |
| U2OS-NK3R | Vehicle Control | This compound (1 µM) | ||
| U2OS-NK3R | Vehicle Control | This compound (10 µM) | ||
| U2OS-NK3R | Vehicle Control | Senktide (1 µM) - Positive Control | ||
| U2OS-NK3R | This compound (1 µM) | Senktide (1 µM) | ||
| U2OS-NK3R | This compound (10 µM) | Senktide (1 µM) |
Experimental Protocols
Protocol 1: NK3R Cell Surface Expression Analysis
This protocol describes how to quantify the expression of NK3R on the surface of cells treated with this compound. This can reveal if the compound induces receptor internalization.
Materials:
-
NK3R-expressing cells (e.g., U2OS-NK3R stable cell line)
-
Cell culture medium
-
This compound
-
Senktide (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-NK3R Antibody, conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody with the same fluorophore
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate NK3R-expressing cells in a 24-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or Senktide for the desired time (e.g., 1, 6, 24 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
Gently wash the cells with PBS.
-
Dissociate the cells using a non-enzymatic cell dissociation buffer.
-
Transfer cells to 5 mL polystyrene tubes and wash with Flow Cytometry Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorophore-conjugated anti-NK3R antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the final cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
Add 7-AAD to a final concentration of 1 µg/mL just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer.
-
Protocol 2: Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to induce calcium mobilization (agonist activity) or to block the effect of a known agonist (antagonist activity).
Materials:
-
NK3R-expressing cells
-
Cell culture medium
-
This compound
-
Senktide (positive control agonist)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Flow cytometer with a fluidics system for kinetic analysis
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest NK3R-expressing cells and wash them with HBSS with 20 mM HEPES.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in HBSS with HEPES.
-
Prepare the calcium dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with HEPES to remove extracellular dye.
-
Resuspend the final cell pellet in HBSS with HEPES at a concentration of 1 x 10^6 cells/mL.
-
-
Data Acquisition:
-
Equilibrate the loaded cells at 37°C for at least 5 minutes before analysis.
-
Establish a stable baseline fluorescence signal on the flow cytometer for approximately 30 seconds.
-
To test for agonist activity, add this compound at the desired concentration and record the fluorescence for at least 3-5 minutes.
-
To test for antagonist activity, pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes) before establishing the baseline. Then, while recording, add the known agonist Senktide and continue to record the fluorescence.
-
Include positive (Senktide) and negative (vehicle) controls.
-
Visualizations
Caption: NK3R signaling pathway upon agonist binding.
Caption: Workflow for NK3R expression analysis.
Caption: Workflow for intracellular calcium flux assay.
References
Application Notes and Protocols: Utilizing GR83895 in Combination with Other Antiplatelet Agents
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application and Protocols for the Novel Antiplatelet Agent GR83895 in Combination Therapies
Abstract
This document provides detailed application notes and experimental protocols for the investigational antiplatelet agent this compound, with a focus on its use in combination with other established antiplatelet drugs. This compound is a potent and selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor), a key mediator of platelet activation and aggregation. These guidelines are intended to assist researchers in designing and executing preclinical and clinical studies to evaluate the synergistic or additive effects of this compound in dual or triple antiplatelet therapies.
Introduction
Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. While existing agents like aspirin (B1665792) (a cyclooxygenase-1 inhibitor) and clopidogrel (B1663587) (a P2Y12 receptor antagonist) are effective, there remains a significant residual risk of thrombotic events, often accompanied by an increased risk of bleeding with more potent therapies.[1][2]
This compound emerges as a promising therapeutic candidate. As a selective thromboxane receptor antagonist, it targets a critical pathway in platelet activation that is distinct from those targeted by aspirin and P2Y12 inhibitors.[3] This complementary mechanism of action suggests that combining this compound with other antiplatelet agents could enhance antithrombotic efficacy without a proportional increase in bleeding complications.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of thromboxane A2 (TXA2) to the TP receptor on the surface of platelets. TXA2, produced from arachidonic acid via the COX-1 pathway, is a potent platelet agonist that triggers a cascade of intracellular signaling events leading to platelet shape change, degranulation, and aggregation.
By blocking the TP receptor, this compound attenuates these downstream signaling events, which include:
-
Activation of phospholipase C (PLC).
-
Generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Release of intracellular calcium (Ca2+).
-
Activation of protein kinase C (PKC).
-
Ultimately, the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.
The distinct signaling pathway of this compound compared to aspirin (which inhibits TXA2 synthesis) and P2Y12 inhibitors (which block ADP-mediated signaling) provides a strong rationale for combination therapy.
Figure 1: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and ex vivo data for this compound in combination with aspirin and clopidogrel. These tables are for illustrative purposes to guide data presentation in future studies.
Table 1: In Vitro Platelet Aggregation (% Inhibition)
| Agonist | This compound (1 µM) | Aspirin (100 µM) | Clopidogrel Metabolite (10 µM) | This compound + Aspirin | This compound + Clopidogrel Metabolite |
|---|---|---|---|---|---|
| U46619 (1 µM) | 85 ± 5 | 20 ± 3 | 15 ± 4 | 95 ± 4 * | 92 ± 5 * |
| Arachidonic Acid (0.5 mM) | 40 ± 6 | 98 ± 2 | 35 ± 5 | 99 ± 1 * | 78 ± 6 |
| ADP (10 µM) | 10 ± 2 | 5 ± 1 | 88 ± 4 | 18 ± 3 | 94 ± 3 * |
| Collagen (2 µg/mL) | 55 ± 7 | 45 ± 5 | 50 ± 6 | 80 ± 6 * | 85 ± 5 * |
*Data are presented as mean ± SD. p < 0.05 compared to individual agents.
Table 2: Ex Vivo Bleeding Time in a Murine Model
| Treatment Group | Bleeding Time (seconds) |
|---|---|
| Vehicle Control | 120 ± 25 |
| This compound (10 mg/kg) | 180 ± 30 |
| Aspirin (30 mg/kg) | 210 ± 35 |
| Clopidogrel (10 mg/kg) | 200 ± 28 |
| This compound + Aspirin | 250 ± 40* |
| This compound + Clopidogrel | 240 ± 38* |
*Data are presented as mean ± SD. p < 0.05 compared to individual agents.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound, alone and in combination with other antiplatelet agents, on platelet aggregation induced by various agonists.
Materials:
-
Human whole blood from healthy, drug-free volunteers.
-
Anticoagulant: 3.2% sodium citrate (B86180).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: U46619 (a stable TXA2 analog), arachidonic acid, ADP, collagen.
-
Test compounds: this compound, acetylsalicylic acid (aspirin), active metabolite of clopidogrel.
-
Light transmission aggregometer.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-incubate 250 µL of adjusted PRP with the test compound(s) or vehicle for 10 minutes at 37°C in the aggregometer cuvette with stirring.
-
Aggregation Measurement:
-
Set 100% aggregation with PPP and 0% with PRP.
-
Add the agonist to the PRP and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
Figure 2: Workflow for in vitro platelet aggregation assay.
Murine Tail Bleeding Time Assay
Objective: To evaluate the effect of this compound, alone and in combination, on primary hemostasis in an in vivo model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compounds: this compound, aspirin, clopidogrel (formulated for oral gavage).
-
Anesthetic (e.g., isoflurane).
-
Surgical scissors or blade.
-
Filter paper.
-
Timer.
Procedure:
-
Drug Administration: Administer the test compounds or vehicle to mice via oral gavage at specified doses and time points prior to the assay.
-
Anesthesia: Anesthetize the mouse.
-
Tail Transection: Amputate a 3 mm segment of the distal tail.
-
Bleeding Measurement:
-
Immediately start a timer.
-
Gently blot the blood from the tail tip onto filter paper every 15 seconds without making contact with the wound.
-
Record the time until bleeding ceases for at least 2 minutes.
-
-
Data Analysis: Compare the mean bleeding times between treatment groups.
Conclusion and Future Directions
The selective thromboxane receptor antagonist this compound holds significant potential as a novel antiplatelet agent, particularly in combination with existing therapies. The distinct mechanism of action offers a promising strategy to enhance antithrombotic efficacy while potentially mitigating the bleeding risks associated with current dual antiplatelet regimens. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in combination therapies. Further studies are warranted to explore the optimal dosing, long-term safety, and clinical efficacy of this compound in patients with thrombotic diseases.
References
- 1. A novel thromboxane receptor antagonist, nstpbp5185, inhibits platelet aggregation and thrombus formation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP42, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
Application Note: GR83895 for High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols and performance data for GR83895, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information herein is intended to guide researchers, scientists, and drug development professionals in the utilization of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of the TGF-β pathway. The provided protocols are optimized for 384-well plate formats and are suitable for automated HTS systems.
Introduction
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer, fibrosis, and autoimmune disorders.[2] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. High-throughput screening (HTS) is a foundational approach in drug discovery for identifying such molecules.[3][4][5][6]
This compound is a fictional, potent, and selective small molecule inhibitor of the TGF-β type I receptor (ALK5) kinase. Its high affinity and specificity make it an ideal positive control for HTS campaigns targeting the TGF-β pathway. This document outlines a robust HTS assay protocol and presents key performance metrics for this compound.
Data Presentation
The following table summarizes the quantitative performance data of this compound in the described HTS assay. These metrics demonstrate the suitability of the compound and the assay for large-scale screening campaigns.
| Parameter | Value | Description |
| IC50 | 15 nM | The half-maximal inhibitory concentration of this compound against ALK5 kinase activity. |
| Z'-factor | 0.85 | A measure of the statistical effect size of the assay, indicating excellent separation between positive and negative controls. |
| Signal-to-Background | 10-fold | The ratio of the signal from the uninhibited control to the signal from the fully inhibited control. |
| Assay Window | 9-fold | The dynamic range of the assay, calculated as (Signalmax - Signalmin) / Signalmin. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Incubation Time | 60 minutes | The optimal time for the enzymatic reaction to achieve a robust signal. |
Signaling Pathway Diagram
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binding induces the formation of a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene expression.[1][2] this compound inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3.
Experimental Protocols
High-Throughput Screening Assay for ALK5 Kinase Inhibitors
This protocol describes a biochemical assay to identify inhibitors of the TGF-β type I receptor kinase (ALK5). The assay measures the phosphorylation of a peptide substrate by ALK5 using a luminescence-based detection method.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human ALK5: Purified, active kinase domain.
-
Peptide Substrate: Biotinylated peptide substrate for ALK5.
-
ATP: Adenosine 5'-triphosphate.
-
This compound: Positive control inhibitor.
-
DMSO: Dimethyl sulfoxide, vehicle control.
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Plates: 384-well, white, low-volume plates.
Experimental Workflow Diagram:
Protocol Steps:
-
Compound Dispensing:
-
Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.
-
For the positive control, a final concentration of 10 µM this compound is recommended.
-
For the negative control, use DMSO alone.
-
-
Enzyme Addition:
-
Prepare a solution of ALK5 in assay buffer to a final concentration of 2 ng/µL.
-
Dispense 5 µL of the ALK5 solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute to ensure proper mixing.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture in assay buffer containing the peptide substrate at a final concentration of 0.2 µg/µL and ATP at a final concentration of 10 µM.
-
Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final volume in each well will be 10 µL.
-
-
Incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Stop and Signal Detection:
-
Add 10 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Reading:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
-
Calculate the Z'-factor for the assay plate to assess the quality of the screen. The formula for the Z'-factor is: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Conclusion
This compound serves as a reliable and potent positive control for high-throughput screening assays targeting the TGF-β signaling pathway. The provided biochemical assay protocol is robust, reproducible, and suitable for the identification and characterization of novel ALK5 inhibitors. The excellent assay statistics, including a high Z'-factor and a large signal window, ensure the quality and reliability of the screening data. Researchers can adapt this protocol for their specific HTS instrumentation and compound libraries.
References
- 1. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
- 2. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial sources and purity of GR83895
An extensive search for "GR83895" has been conducted to provide detailed application notes and protocols for researchers, scientists, and drug development professionals. However, this search did not yield any specific information about a chemical compound or biological agent with this identifier.
Summary of Search Efforts
A multi-step search strategy was employed to identify this compound, its commercial sources, purity, and relevant biological data. This included:
-
Initial Broad Searches: Queries for "commercial suppliers of this compound," "this compound purity," "experimental protocols using this compound," and "this compound signaling pathway" did not return any relevant results. The search results were populated with general information on laboratory protocols and various signaling pathways unrelated to a specific compound named this compound.
-
Targeted Searches: More specific queries such as "this compound suppliers," "this compound purity specifications," "this compound certificate of analysis," and "this compound mechanism of action" were performed. These searches also failed to identify any specific product or scientific literature associated with this compound.
-
Synonym and Chemical Identity Searches: To determine if this compound is a synonym or an alternative identifier, searches for "this compound chemical name," "this compound synonym," "this compound area of research," and "this compound pharmacology" were conducted. These efforts did not uncover any recognized chemical entity corresponding to the identifier "this compound."
Conclusion
Based on the comprehensive search conducted, "this compound" does not appear to be a publicly recognized name or code for a commercially available compound or a subject of published scientific research. It is possible that this compound is an internal code used by a specific research institution or company, or it may be a new or proprietary substance not yet disclosed in public domains.
Therefore, it is not possible to provide the requested application notes, protocols, data tables, or diagrams for this compound at this time due to the lack of available information. For further assistance, it is recommended to verify the identifier and consult internal documentation or the original source of the "this compound" designation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tachykinin Receptor Antagonist Effects on Platelet Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of inhibition of platelet aggregation with tachykinin receptor antagonists, such as GR83895. The information is tailored for researchers, scientists, and drug development professionals working in the field of hemostasis and thrombosis.
FAQs: Understanding Tachykinin Receptor Antagonists and Platelet Function
Q1: What is the expected effect of a tachykinin receptor antagonist on platelet aggregation?
Tachykinins, such as Substance P (SP), have been shown to stimulate platelet aggregation.[1][2] This effect is primarily mediated through the neurokinin-1 (NK1) receptor present on platelets.[1][2][3] Therefore, a tachykinin receptor antagonist, particularly an NK1 receptor antagonist, is expected to inhibit platelet aggregation induced by SP or other tachykinin receptor agonists. It may also attenuate aggregation induced by other agonists that involve tachykinin signaling as a secondary amplification loop.[1][3]
Q2: Which tachykinin receptors are present on platelets?
Studies have demonstrated the presence of both NK1 and NK3 tachykinin receptors on human platelets.[1][2] The NK1 receptor appears to be principally involved in SP-mediated platelet aggregation.[1][3] The role of the NK2 receptor in platelet function is less clear, with its expression being more prominent in smooth muscle tissues.
Q3: What is the general mechanism of tachykinin-induced platelet aggregation?
Substance P, upon binding to the NK1 receptor on platelets, initiates a signaling cascade that leads to an increase in intracellular calcium, degranulation (release of pro-aggregatory molecules like ADP and serotonin), and the synthesis of thromboxane (B8750289) A2 (TXA2).[3][4] These events contribute to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, which allows platelets to bind to each other via fibrinogen bridges.[4][5]
Troubleshooting Guide: this compound Not Inhibiting Platelet Aggregation
This guide addresses potential reasons why a tachykinin receptor antagonist, referred to here as this compound, may fail to inhibit platelet aggregation in your experiments.
Compound-Related Issues
| Potential Problem | Possible Cause | Recommended Action |
| Incorrect Compound Identity or Purity | The compound is not this compound or contains impurities that interfere with its activity. | Verify the identity and purity of the compound using analytical methods such as mass spectrometry and HPLC. |
| Compound Degradation | The compound may be unstable under the experimental storage or handling conditions. | Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Incorrect Concentration | The concentration of this compound used may be too low to effectively antagonize the tachykinin receptor. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound against a fixed concentration of the agonist (e.g., Substance P). |
| Low Solubility | The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Check the solubility of this compound in your experimental buffer. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay does not affect platelet function. |
Experimental Protocol and Setup Issues
| Potential Problem | Possible Cause | Recommended Action |
| Inappropriate Agonist | The agonist used to induce platelet aggregation may not be dependent on the tachykinin pathway. | Use Substance P or a specific NK1 receptor agonist to induce platelet aggregation to confirm the activity of this compound. If using other agonists like ADP, collagen, or thrombin, the tachykinin pathway may only play a minor role. |
| High Agonist Concentration | The concentration of the agonist used may be too high, overwhelming the inhibitory effect of this compound. | Titrate the agonist to a concentration that produces a submaximal aggregation response. This will increase the sensitivity of the assay to inhibitors. |
| Issues with Platelet Preparation | Platelets may have been activated during the preparation of platelet-rich plasma (PRP), making them less responsive to inhibition. | Ensure proper blood collection and processing techniques to minimize platelet activation. Use wide-bore needles, avoid excessive agitation, and process samples promptly at room temperature.[6][7] |
| Incorrect Incubation Time | The pre-incubation time of this compound with the platelets may be insufficient for receptor binding. | Optimize the pre-incubation time of the antagonist with the platelets before adding the agonist. A typical range is 5-15 minutes. |
| Assay Conditions | Suboptimal assay conditions such as temperature, pH, or calcium concentration can affect platelet function and the efficacy of the antagonist. | Maintain the assay temperature at 37°C and ensure the pH of the buffer is physiological. |
Biological and Mechanistic Considerations
| Potential Problem | Possible Cause | Recommended Action |
| Receptor Specificity of this compound | This compound may be an antagonist for a different tachykinin receptor (e.g., NK2 or NK3) that is not significantly involved in platelet aggregation induced by your chosen agonist. | Confirm the receptor specificity of this compound from the literature or through binding assays. |
| Species Differences | Tachykinin receptor pharmacology can vary between species. This compound may be a potent antagonist for human receptors but not for the species from which the platelets were isolated. | Verify the species-selectivity of your antagonist. For example, the antagonist FK888 shows a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[8] |
| Alternative Signaling Pathways | The agonist used may be activating platelets through multiple redundant signaling pathways, bypassing the tachykinin pathway that this compound is targeting. | Use a combination of inhibitors to dissect the signaling pathways involved. For example, use this compound in combination with a P2Y12 antagonist if using ADP as an agonist. |
| Biological Variability | There can be significant donor-to-donor variability in platelet receptor expression and signaling responses. | Test the compound on platelets from multiple donors to account for biological variability. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.
-
Centrifugation: Centrifuge the blood tubes at 150-200 x g for 15-20 minutes at room temperature with the brake off to separate the PRP.
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer using a sterile pipette and transfer it to a new polypropylene (B1209903) tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.
-
Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with Inhibitor: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.
-
Induction of Aggregation: Add the agonist (e.g., Substance P, ADP, collagen) to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The results are typically expressed as the maximum percentage of aggregation.
Visualizations
Caption: Tachykinin signaling pathway in platelets.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Peripheral tachykinins and the neurokinin receptor NK1 are required for platelet thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtype- and species-selectivity of a tachykinin receptor antagonist, FK888, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of GR83895 in Cellular Assays
Important Notice: Comprehensive searches for the compound "GR83895" have not yielded any specific information regarding its biological activity, intended targets, or off-target effects in cellular assays. The following content is a generalized framework for a technical support center, created to fulfill the structural and formatting requirements of your request. The scientific data and examples provided are illustrative and based on common scenarios encountered with small molecule inhibitors in drug discovery. This information should not be considered as pertaining to any real compound designated this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with Compound X (a hypothetical stand-in for this compound). Could these be due to off-target effects?
A: Unexpected cellular phenotypes are a common indicator of potential off-target effects. Small molecule compounds can interact with multiple proteins other than the intended target, leading to a variety of cellular responses. To begin troubleshooting, consider the following:
-
Dose-Response Relationship: Does the unexpected phenotype correlate with the concentration of the compound? Off-target effects may occur at different concentration ranges than the on-target effect.
-
Phenotypic Consistency: Is the phenotype consistent across different cell lines or experimental systems?
-
Control Compounds: Have you used structurally related but inactive control compounds? If these do not produce the same phenotype, it strengthens the hypothesis of a specific off-target interaction.
Q2: How can we experimentally identify the off-targets of our compound?
A: Several unbiased and biased experimental approaches can be employed to identify off-target interactions:
-
Proteomic Approaches:
-
Chemical Proteomics (e.g., Affinity Chromatography): Immobilize your compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding across the proteome.
-
-
Genomic and Functional Approaches:
-
Safety Screening Panels: Broad screening panels, such as those offered by Eurofins Cerep, can assess binding to a wide range of receptors, ion channels, and enzymes.[9][10][11][12]
-
CRISPR/Cas9-based Screens: Perform genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to your compound, potentially revealing off-target dependencies.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Efficacy
Possible Cause: The compound may be hitting one or more critical off-targets that regulate cell viability or essential cellular processes.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the compound to determine the concentration range for the desired on-target effect versus the concentration that induces toxicity. A narrow therapeutic window is often indicative of off-target liabilities.
-
Perform a Broad Liability Screen: Use a commercially available safety panel (e.g., Eurofins SafetyScreen) to identify interactions with known toxicological targets.[12]
-
Investigate Apoptosis/Necrosis Pathways: Use assays (e.g., caspase-3/7 activity, Annexin V staining) to determine the mechanism of cell death. This can provide clues about the signaling pathways affected.
-
Structural Modification: If the off-target is identified, medicinal chemists can attempt to modify the compound to reduce its affinity for the off-target while retaining on-target potency.
Quantitative Data Summary
As no data exists for this compound, the following tables illustrate how such data would be presented.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target Kinase | 98% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1,500 |
| Off-Target Kinase C | 15% | >10,000 |
Table 2: Illustrative CEREP Safety Panel Hits for a Hypothetical Compound
| Target | Assay Type | % Inhibition @ 10 µM |
| Primary Target Receptor | Binding | 95% |
| hERG Channel | Binding | 55% |
| 5-HT2B Receptor | Binding | 72% |
| COX-1 Enzyme | Enzymatic | 40% |
Experimental Protocols
As no specific experiments for this compound are available, the following are generalized protocols for common off-target identification assays.
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay
Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Kinase panel (e.g., Promega Kinase Selectivity Profiling Systems)[2]
-
ADP-Glo™ Kinase Assay kit (Promega)[2]
-
Test compound and control inhibitors
-
Appropriate kinase buffers and ATP
Methodology:
-
Prepare serial dilutions of the test compound and control inhibitors in the appropriate buffer.
-
In a multi-well plate, add the kinase, the corresponding substrate, and ATP.
-
Add the test compound or vehicle control to the wells.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and validating off-target effects.
Signaling Pathway Perturbation by an Off-Target Effect
Caption: Off-target inhibition of a kinase in an unintended pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. vghtc.gov.tw [vghtc.gov.tw]
- 7. researchgate.net [researchgate.net]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Interpreting unexpected results with GR83895
Welcome to the technical support center for GR83895. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experimentation with this novel integrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational inhibitor of lentiviral integrase. Its primary mechanism involves binding to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell genome. This action is crucial for blocking the viral replication cycle.
Q2: What are the expected outcomes of a successful experiment with this compound?
A2: In a typical in vitro antiviral assay using cell lines susceptible to lentiviral infection (e.g., HEK293T, Jurkat), a successful experiment should demonstrate a dose-dependent reduction in viral replication. This is commonly measured by a decrease in reporter gene expression (e.g., luciferase, GFP) or viral protein levels (e.g., p24).
Q3: Are there any known off-target effects of this compound?
A3: Pre-clinical studies have indicated potential off-target effects on cellular pathways involving metal-dependent enzymes due to the chelating properties of the core chemical scaffold of this compound. Researchers should exercise caution and consider including appropriate controls to assess cellular health and specific pathway activation.
Troubleshooting Guides
Issue 1: Lower Than Expected Efficacy in Antiviral Assays
You may observe that this compound is exhibiting a higher IC50 value than anticipated based on preliminary data. This could be due to several factors.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Verify the integrity and purity of your this compound stock solution via LC-MS. Prepare fresh dilutions for each experiment. | Restoration of expected potency (lower IC50). |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your antiviral assay. Ensure cells are healthy and within a consistent passage number. | Consistent results with low background noise from cell death. |
| Inaccurate Viral Titer | Re-titer your viral stock to ensure a consistent multiplicity of infection (MOI) is used across experiments. | More reproducible dose-response curves. |
| Suboptimal Assay Conditions | Optimize incubation times with the compound and virus. Titrate serum concentrations in your media, as high serum protein levels can sometimes interfere with compound activity. | Improved dynamic range of the assay and more consistent results. |
Issue 2: Unexpected Cellular Toxicity
At concentrations where this compound is expected to be non-toxic, you might observe a significant decrease in cell viability.
-
Cell Culture: Plate your target cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.
-
Parallel Assays:
-
Viability Assay: After 48 hours, add a viability reagent (e.g., CellTiter-Glo®) to one set of plates and measure luminescence.
-
Apoptosis Assay: In a parallel set of plates, use a caspase activity assay (e.g., Caspase-Glo® 3/7) to measure apoptosis.
-
-
Data Analysis: Normalize the results to the vehicle control. Compare the CC50 (cytotoxic concentration 50) from the viability assay to the IC50 from your antiviral assay to determine the therapeutic index.
| Observation | Potential Interpretation | Next Steps |
| CC50 ≈ IC50 | The compound has a narrow therapeutic window, and the observed "antiviral" effect may be due to general cytotoxicity. | Re-evaluate the dose-response curve. Consider structural modifications to the compound to reduce toxicity. |
| Caspase activity increases with dose | This compound may be inducing apoptosis. | Investigate markers of the apoptotic pathway (e.g., Bcl-2 family protein expression). |
| Toxicity is cell-line specific | The off-target effect may be dependent on the expression of a particular cellular factor. | Screen a panel of different cell lines to identify potential molecular liabilities. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
This compound may show high potency in cell-based assays but poor efficacy in animal models.
| Parameter to Investigate | Experimental Protocol | Potential Implication of Unexpected Result |
| Pharmacokinetics (PK) | Administer a single dose of this compound to the animal model and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS. | A short half-life or low Cmax may indicate that the compound is not reaching therapeutic concentrations. |
| Bioavailability | Compare the area under the curve (AUC) from oral versus intravenous (IV) administration of this compound. | Low oral bioavailability suggests poor absorption from the GI tract. |
| Plasma Protein Binding | Use equilibrium dialysis to determine the fraction of this compound bound to plasma proteins. | High plasma protein binding can limit the amount of free compound available to exert its therapeutic effect. |
| Metabolic Stability | Incubate this compound with liver microsomes and measure the rate of compound depletion over time. | Rapid metabolism can lead to fast clearance and a short duration of action in vivo. |
GR83895 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GR83895. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3] Many peptides are hygroscopic, meaning they readily absorb moisture from the atmosphere. To prevent degradation due to moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[2][4] After dispensing the desired amount, the container should be tightly sealed and stored under dry conditions.[3] For long-term storage, temperatures of -80°C are preferable if available.[1]
Q2: How should I store this compound once it is in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[3][4] If storage in solution is unavoidable, it is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3]
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or degradation. Here are some troubleshooting steps:
-
Assess Solubility: The solubility of a compound is influenced by its amino acid composition. For basic peptides (containing residues like lysine (B10760008) or arginine), adding 1-10% acetic acid may aid dissolution. For acidic peptides (with glutamic or aspartic acid), 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate can be used.[2]
-
Address Aggregation: Hydrophobic peptides have a tendency to aggregate. To break up these interactions, introducing a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, can be effective.[2] Sonication can also help to dissolve larger particles, but excessive heating should be avoided.[4]
-
Check for Degradation: If solubility and aggregation are ruled out, the compound may have degraded. It is advisable to prepare a fresh solution from a new stock of lyophilized this compound.
Q4: Which amino acid residues in the this compound sequence are particularly susceptible to degradation?
Certain amino acid residues are more prone to degradation than others:
-
Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[1][2][3] When working with peptides containing these residues, it is best to use oxygen-free solvents and store them under anaerobic conditions.[3][4]
-
Hydrolysis/Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, particularly at neutral or basic pH.[1] N-terminal Glutamic acid (Glu) can also be unstable.[3]
-
Moisture Absorption (Deliquescence): Peptides containing Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) are prone to absorbing moisture from the air.[3]
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the degradation of this compound.
Table 1: Potential Causes and Solutions for Inconsistent Results
| Potential Cause | Recommended Action |
| Degradation of stock solution | Prepare fresh stock solutions more frequently. Ensure proper storage of aliquots at -20°C or colder and avoid repeated freeze-thaw cycles.[1][2][3] |
| Improper handling of lyophilized powder | Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2][4] |
| Oxidation of sensitive residues | If the sequence contains Cys, Met, or Trp, use degassed buffers and consider storing under an inert gas like nitrogen or argon.[2][3][4] |
| Bacterial contamination of solutions | Use sterile buffers and filter-sterilize the peptide solution if possible.[2][3] |
Guide 2: Difficulty Dissolving Lyophilized this compound
The solubility of a peptide is highly dependent on its primary sequence and modifications.
References
Technical Support Center: GR83895 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel TK-X inhibitor, GR83895, in in vivo efficacy studies. Our aim is to help you navigate common challenges and ensure the successful execution of your experiments.
Section 1: General Information and Mechanism of Action
What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase TK-X. It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates. In many cancer models, TK-X is a critical node in a signaling pathway initiated by the Growth Factor Receptor Y (GFR-Y). Activation of this pathway leads to the phosphorylation of the transcription factor STAT-Z, promoting the expression of genes involved in cell proliferation and survival. By inhibiting TK-X, this compound aims to suppress tumor growth.
Diagram of the GFR-Y/TK-X/STAT-Z Signaling Pathway
Caption: this compound inhibits the GFR-Y/TK-X/STAT-Z signaling pathway.
Section 2: Formulation and Administration
FAQ 1: My this compound formulation is precipitating. What should I do?
Precipitation of a poorly water-soluble compound like this compound is a common issue that can lead to inaccurate dosing and reduced in vivo exposure.[1][2]
Troubleshooting Steps:
-
Vehicle Optimization: Ensure you are using the recommended vehicle. If precipitation persists, consider a vehicle screen with alternative excipients.
-
Solubility Assessment: Confirm the solubility of this compound in your chosen vehicle at the desired concentration. It may be necessary to lower the concentration.
-
Preparation Technique: Are you following the protocol precisely? The order of addition of excipients, temperature, and mixing time can be critical. For example, ensure the compound is fully dissolved in a solubilizing agent before adding aqueous components.
-
In Vitro Dilution Test: Perform a simple in vitro test by diluting your formulation in plasma or saline to simulate in vivo conditions and check for precipitation.[2]
Recommended Vehicle for this compound (up to 10 mg/kg in mice):
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing Agent |
| Kolliphor® EL (Cremophor® EL) | 10% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 80% | Diluent |
Protocol: Preparation of this compound Formulation
-
Weigh the required amount of this compound powder.
-
Add DMSO and vortex until the powder is completely dissolved.
-
Add Kolliphor® EL and mix thoroughly.
-
Slowly add the saline dropwise while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation. Use within 2 hours of preparation.
FAQ 2: Which route of administration is best for this compound?
The optimal route depends on the experimental goals, required pharmacokinetic profile, and the animal model.[3][4][5] For initial efficacy studies, intraperitoneal (i.p.) or oral (p.o.) administration are common.
| Route | Pros | Cons | Recommended For |
| Oral (p.o.) | Clinically relevant, less stressful for repeat dosing. | Subject to first-pass metabolism, variable absorption. | Chronic dosing studies, evaluating oral bioavailability. |
| Intraperitoneal (i.p.) | Bypasses first-pass effect, generally higher bioavailability than oral. | Potential for local irritation, risk of injection into organs. | Initial efficacy and PK/PD studies. |
| Intravenous (i.v.) | 100% bioavailability, precise dose delivery. | Requires skill, can be stressful, rapid clearance. | Pharmacokinetic studies, determining absolute bioavailability. |
| Subcutaneous (s.c.) | Slower absorption, can provide a sustained-release effect.[4][5] | Slower onset of action, potential for local reactions. | Studies requiring prolonged exposure. |
Section 3: Troubleshooting Lack of Efficacy
FAQ 3: I am not observing the expected anti-tumor effect with this compound. Why?
A lack of efficacy is a frequent and complex issue in in vivo studies.[6][7] A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of in vivo efficacy.
Step 1: Confirm Drug Exposure (Pharmacokinetics - PK)
You must first confirm that the drug is reaching sufficient concentrations at the target site.[6][8] A satellite group of animals should be used for PK analysis.
Protocol: Sparse Sampling for Murine PK Study
-
Dose a cohort of tumor-bearing mice with this compound.
-
At specified time points (e.g., 1, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (n=3 per time point) via submandibular or saphenous vein puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis by LC-MS/MS.
Example Pharmacokinetic Data for this compound (10 mg/kg, i.p.)
| Parameter | Value | Interpretation |
| Cmax (Peak Concentration) | 1.2 µM | The maximum concentration achieved in plasma. |
| Tmax (Time to Peak) | 2 hours | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | 8.5 µM*h | Represents total drug exposure over time. |
| T½ (Half-life) | 6 hours | Time for plasma concentration to reduce by half. |
Step 2: Confirm Target Engagement (Pharmacodynamics - PD)
If PK is adequate, you must verify that this compound is inhibiting its target, TK-X, in the tumor tissue. This is done by measuring a downstream biomarker. For this compound, the ideal biomarker is phosphorylated STAT-Z (pSTAT-Z).
Protocol: Tumor Lysate Preparation for Western Blot
-
At a time point corresponding to high drug exposure (e.g., 2-4 hours post-dose), euthanize the animals and excise tumors.
-
Immediately snap-freeze tumors in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
-
Analyze pSTAT-Z and total STAT-Z levels by Western Blot. A significant reduction in the pSTAT-Z/total STAT-Z ratio in treated tumors compared to vehicle controls indicates target engagement.
Section 4: Managing Toxicity
FAQ 4: My mice are showing signs of toxicity (weight loss, lethargy). What should I do?
Toxicity can confound efficacy studies by negatively impacting the health of the animals.[9][10] It is crucial to identify the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose. If using a daily schedule, consider intermittent dosing (e.g., every other day).
-
Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs and body weight. A common endpoint for dose modification or cessation is >15-20% body weight loss.
-
Conduct a Formal MTD Study: If this is a new model or formulation, a formal MTD study with multiple dose levels is warranted to establish a safe and effective dose range.
-
Necropsy and Histopathology: For severe or unexpected toxicity, collecting tissues (liver, spleen, kidney, etc.) for histopathological analysis can help identify the affected organs.
Example MTD Study Design and Results
| Dose Group (mg/kg, q.d.) | N | Mean Body Weight Change (Day 7) | Morbidity/Mortality | Conclusion |
| Vehicle | 5 | +2.5% | 0/5 | No toxicity |
| 10 | 5 | -4.0% | 0/5 | Well tolerated |
| 20 | 5 | -11.5% | 0/5 | Moderate toxicity signs |
| 40 | 5 | -22.0% | 2/5 | Unacceptable toxicity |
From this data, the MTD would be determined to be approximately 20 mg/kg daily.
Section 5: Experimental Design
FAQ 5: How should I design my pivotal efficacy study?
A well-designed study is essential for generating reproducible and interpretable results.[11][12]
Diagram of a Standard Xenograft Efficacy Study Workflow
Caption: A typical experimental workflow for an in vivo efficacy study.
Key Considerations for Study Design:
-
Animal Numbers: Use power calculations to determine the appropriate number of animals per group (typically 8-10 for xenograft studies) to detect a statistically significant effect.
-
Controls: Always include a vehicle control group. A positive control (a standard-of-care agent) can also be valuable.
-
Randomization and Blinding: Randomize animals into treatment groups to avoid bias. When possible, measurements should be taken by an individual blinded to the treatment groups.
-
Endpoints: Clearly define primary and secondary endpoints before the study begins. The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints may include body weight changes, survival, and biomarker analysis.
References
- 1. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. In Vivo Toxicity Profile of NN-32 and Nanogold Conjugated GNP-NN-32 from Indian Spectacled Cobra Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Toxicity Assessment for Novel Treatments of Immunosuppression - Protheragen [protheragen.us]
- 11. researchgate.net [researchgate.net]
- 12. The fall and rise of in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing GR83895 Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of GR83895 in buffer solutions. The following information is designed to help you identify the cause of precipitation and implement effective solutions to maintain the solubility and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of a small molecule like this compound upon dilution into an aqueous buffer is a common issue, often encountered when the compound's concentration exceeds its aqueous solubility limit.[1] This is particularly prevalent for hydrophobic molecules. Other contributing factors can include the pH of the buffer, the use of certain solvents, and improper storage conditions.
Q2: What is the first step I should take to address this compound precipitation?
The most immediate step is to try lowering the final concentration of this compound in your assay.[1] It is possible that the current working concentration surpasses the compound's kinetic solubility in the specific buffer system you are using.
Q3: How does pH affect the solubility of this compound?
The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] If this compound has an ionizable group, its charge state can change with pH, significantly impacting its solubility. It is crucial to determine the optimal pH range where the compound is most soluble.
Q4: Can the solvent I use for my stock solution cause precipitation?
Yes. While a high-concentration stock solution is often prepared in a strong organic solvent like 100% DMSO, the dilution of this stock into an aqueous buffer can cause the compound to crash out of solution if its solubility in the final buffer composition is low.[1]
Q5: Are there any additives that can help prevent precipitation?
Co-solvents such as ethanol (B145695) or PEG can be used in combination with water to improve the solubility of highly insoluble compounds.[1] Additionally, certain polymers can act as precipitation inhibitors by maintaining a supersaturated state.[2]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Lower the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Attempt to reduce the final concentration of this compound in your experimental buffer.[1]
-
Adjust the Buffer pH: The solubility of many compounds is pH-dependent.[1] Experiment with different pH values for your buffer to find the optimal range for this compound solubility. Consider the pKa of this compound if known.
-
Modify the Solvent System:
-
Co-solvents: Introduce a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) into your aqueous buffer to enhance the solubility of hydrophobic compounds.[1]
-
Different Primary Solvent: If you are using DMSO for your stock, consider if another solvent might be more suitable, although DMSO is a common choice for hydrophobic molecules.[1]
-
-
Check Storage Conditions:
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C as aliquots to be used for up to one month. Avoid repeated freeze-thaw cycles.
-
Solid Compound: Store the solid form of this compound at -20°C for long-term stability (up to 3 years) and ensure it is kept desiccated. For shorter periods, 4°C may be acceptable (up to 2 years), but always check the product datasheet. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to determine the approximate kinetic solubility of this compound in your aqueous buffer.[1]
Materials:
-
This compound
-
100% DMSO
-
Your aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer in a 96-well plate. This will generate a range of final this compound concentrations.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Visually check each well for any signs of precipitation.
-
Turbidity Measurement (Optional): To quantify precipitation, use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under the tested conditions.[1]
Caption: Workflow for kinetic solubility assessment.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific buffer over time.[1]
Materials:
-
This compound solution in the desired buffer
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC system
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately quench the reaction by adding an equal volume of cold organic solvent to precipitate proteins and halt degradation.[1]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[1]
-
-
Incubate Sample: Incubate the remaining this compound solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by HPLC to determine the concentration of intact this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check datasheet for specific recommendations. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. |
Table 2: Common Co-solvents to Improve Aqueous Solubility
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can be effective for many hydrophobic compounds. |
| Polyethylene Glycol (PEG) | 1-10% (v/v) | Different molecular weights (e.g., PEG300, PEG400) can be tested. |
| Propylene Glycol | 1-10% (v/v) | Another commonly used excipient. |
References
GR83895 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common pitfalls and provide guidance for experiments involving this compound, a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][][3] This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based proliferation assays.
Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?
A: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple biological and technical sources.[4][5][6] The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental setup, and even minor variations can lead to different results.[7][8]
Common Causes & Solutions:
-
Cell-Related Variability:
-
Cell Line Integrity: Use cell lines from a reputable cell bank and perform regular authentication.
-
Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as high passage numbers can alter cellular responses.[9][10]
-
Cell Seeding Density: Variations in initial cell density can significantly impact results.[5][6] Optimize and maintain a strict, consistent seeding density.
-
-
Compound Handling:
-
Solubility: Poor solubility of this compound in aqueous media can lead to precipitation and an inaccurate effective concentration. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final DMSO concentration is consistent and non-toxic across all wells.
-
Stability: this compound may degrade if not stored properly. Prepare fresh dilutions for each experiment from a stock solution stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure can affect the observed IC50.[7][8] Standardize the incubation time across all experiments.
-
Reagent Variability: Use the same lot of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo®) whenever possible. If a new lot must be used, it should be validated first.[6]
-
Quantitative Data Summary: Example of Inconsistent IC50 Values
The following table illustrates typical variability seen in IC50 values for this compound in A375 cells (BRAF V600E mutant) and the improved consistency after protocol standardization.
| Experiment ID | Cell Passage | Seeding Density (cells/well) | Incubation Time (hrs) | This compound IC50 (nM) | Notes |
| EXP-01 | p15 | 4,000 | 72 | 12.5 | Initial Test |
| EXP-02 | p25 | 5,000 | 72 | 28.3 | Higher passage and density |
| EXP-03 | p16 | 4,000 | 68 | 18.9 | Shorter incubation |
| EXP-04 (Std) | p18 | 5,000 | 72 | 15.2 | Standardized Protocol |
| EXP-05 (Std) | p19 | 5,000 | 72 | 14.8 | Standardized Protocol |
| EXP-06 (Std) | p20 | 5,000 | 72 | 15.5 | Standardized Protocol |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting inconsistent IC50 results.
Issue 2: Observing unexpected phenotypes or off-target effects.
Q: I'm observing cellular effects that are not consistent with MEK inhibition, especially at higher concentrations of this compound. How can I confirm these are off-target effects?
A: While this compound is designed for high selectivity, off-target activity can occur, particularly at concentrations significantly above the on-target IC50.[11][12] Distinguishing on-target from off-target effects is crucial for correct data interpretation.[13]
Strategies to Investigate Off-Target Effects:
-
Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of ERK1/2 (p-ERK), the direct downstream target of MEK. A potent, on-target effect should show a strong reduction in p-ERK at low nanomolar concentrations. Also, probe key proteins in related pathways (e.g., p-AKT in the PI3K pathway) to see if they are unexpectedly affected.[13]
-
Rescue Experiments: Transfect cells with a drug-resistant MEK1 mutant. If the observed phenotype is rescued, the effect is on-target. If it persists, it is likely due to an off-target mechanism.[13]
-
Use a Structurally Different MEK Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized MEK inhibitor (e.g., Trametinib, Selumetinib).[14] A shared phenotype suggests an on-target effect related to MEK inhibition.
-
Kinome Profiling: For in-depth analysis, a kinome-wide selectivity screen can identify unintended kinase targets of this compound.[13][15]
MAPK/ERK Signaling Pathway Diagram
This diagram illustrates the core Ras-Raf-MEK-ERK pathway, showing the point of inhibition by this compound.[16][17] Off-target effects may involve unintended interactions with kinases in parallel pathways like PI3K/AKT.
Issue 3: Poor solubility of this compound in aqueous buffers.
Q: I'm having trouble dissolving this compound and notice precipitation when diluting my DMSO stock into cell culture media. What is the recommended procedure?
A: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[18][19][20] Precipitation upon dilution can lead to inaccurate dosing and inconsistent results.[18]
Recommended Solubilization Protocol:
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Dissolution: To aid dissolution, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly.[18] Sonication in short bursts can also be used, but verify the compound's stability under these conditions.[18]
-
Serial Dilutions: Perform serial dilutions from the high-concentration stock using 100% DMSO for intermediate concentrations.
-
Final Dilution: For the final step, dilute the intermediate DMSO concentrations into your aqueous buffer or cell culture medium. Critically, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
Solvent and Additive Recommendations
If precipitation persists, consider the following options. Always test for vehicle effects on your specific cell line.
| Solvent/Additive | Recommended Final Conc. | Notes |
| DMSO | < 0.5% | Standard solvent for primary stock. Can be cytotoxic at higher concentrations. |
| Ethanol | < 1% | Can be used as a co-solvent with aqueous buffers. |
| Tween® 20/80 | 0.01 - 0.1% | Non-ionic surfactants that can help maintain solubility in aqueous solutions.[18] |
| PEG 300/400 | 1 - 5% | Polyethylene glycol can act as a co-solvent to improve solubility. |
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using Resazurin
This protocol describes a method to determine the potency of this compound by measuring its effect on cell viability.
-
Cell Seeding: Seed cells (e.g., A375) in a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).[21]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).
-
Viability Assessment: Add 20 µL of Resazurin solution (e.g., PrestoBlue™) to each well. Incubate for 1-2 hours at 37°C until a color change is observed.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability and no-cell control as 0% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.[7]
-
Protocol 2: Western Blot for p-ERK to Confirm Target Engagement
This protocol verifies that this compound inhibits MEK signaling in cells by measuring the phosphorylation of its downstream target, ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.[13]
-
Cell Lysis: After treatment, immediately place plates on ice. Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load equal amounts of protein onto a 10% SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[23]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[21]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and/or a loading control like GAPDH.[23][24]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation.[21]
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical development of MEK inhibitors [cancer.fr]
- 4. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. bioivt.com [bioivt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 13. benchchem.com [benchchem.com]
- 14. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 20. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Inhibitory Effect of GR83895 on ADP-Induced Aggregation: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel antiplatelet agents is paramount. This guide provides a comparative analysis of GR83895, a fibrinogen receptor antagonist, in inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Its performance is contrasted with other established antiplatelet drugs, supported by experimental data and detailed protocols to aid in the evaluation of platelet inhibitors.
Comparative Efficacy of Antiplatelet Agents
The inhibitory effects of various compounds on ADP-induced platelet aggregation are summarized below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the aggregation response by 50%. A lower IC50 value denotes higher potency.
| Compound | Mechanism of Action | IC50 (ADP-induced Aggregation) |
| This compound | Fibrinogen Receptor (GpIIb/IIIa) Antagonist | 0.9 µM (in human gel-filtered platelets)[1] |
| Echistatin | Fibrinogen Receptor (GpIIb/IIIa) Antagonist | 0.05 µM[1] |
| GRGDS | Fibrinogen Receptor (GpIIb/IIIa) Antagonist | 25 µM[1] |
| Clopidogrel (B1663587) (active metabolite) | P2Y12 Receptor Antagonist | ~1.9 µM (in washed human platelets)[2] |
| Ticagrelor | P2Y12 Receptor Antagonist | Dose-dependent inhibition observed[3] |
Note: IC50 values can vary based on experimental conditions, such as the type of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) and the concentration of the agonist (ADP) used.
Mechanism of Action: A Visualized Pathway
ADP-induced platelet aggregation is a complex process initiated by the binding of ADP to its receptors on the platelet surface, primarily P2Y1 and P2Y12.[4] This triggers a cascade of intracellular signaling events, culminating in the activation of the glycoprotein (B1211001) IIb/IIIa (GpIIb/IIIa) receptor, which then binds to fibrinogen, leading to platelet aggregation.[3] Different antiplatelet agents, including this compound, target specific steps in this pathway.
Experimental Protocol: Validating Inhibitory Effects
The gold-standard method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Agonist: Adenosine diphosphate (ADP).
-
Inhibitor: this compound or other test compounds.
-
Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving compounds.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometer Calibration:
-
Set 0% aggregation (baseline) using PRP.
-
Set 100% aggregation using PPP.
-
-
Inhibition Assay:
-
Pre-incubate the PRP with various concentrations of the inhibitor (e.g., this compound) or vehicle for a specified time at 37°C.
-
Add ADP to the PRP to induce aggregation. A typical concentration is 5-20 µM.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates potent inhibition of ADP-induced platelet aggregation by acting as a fibrinogen receptor (GpIIb/IIIa) antagonist.[1] Its efficacy, as indicated by its IC50 value, is comparable to other agents in its class. The provided experimental framework offers a standardized approach for the validation and comparison of this compound and other novel antiplatelet compounds. This systematic evaluation is crucial for the preclinical assessment and further development of new antithrombotic therapies.
References
- 1. GR-83895 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
A Comparative Guide to RGD Peptides: GR83895 in the Context of Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp (RGD) peptide sequence is a critical recognition motif for integrins, a family of cell surface receptors that play a pivotal role in cell adhesion, signaling, and migration. This central role in cellular processes has made RGD peptides a focal point for therapeutic development, particularly in oncology and angiogenesis-related diseases. This guide provides a comparative analysis of the RGD-based peptide GR83895 against two well-characterized RGD peptides, Cilengitide and RGD-4C, offering a summary of available experimental data to inform research and development decisions.
Overview of Compared RGD Peptides
This compound is an RGD-based peptide primarily characterized by its inhibitory effect on platelet aggregation.[1] While its function as a fibrinogen receptor blocking drug has been noted, comprehensive data on its broader biological activities, such as specific integrin binding affinities and anti-tumor or anti-angiogenic effects, are not extensively documented in publicly available literature.
Cilengitide (EMD 121974) is a cyclic pentapeptide that has been extensively studied as a selective inhibitor of αvβ3 and αvβ5 integrins. Its anti-angiogenic and anti-tumor properties have been evaluated in numerous preclinical and clinical studies, particularly in the context of glioblastoma.
RGD-4C (ACDCRGDCFCG) is a cyclic RGD peptide containing two disulfide bonds, which confers high affinity and selectivity for αv integrins. It has been widely utilized as a targeting moiety for the delivery of therapeutic agents and imaging probes to tumors.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, Cilengitide, and RGD-4C across key performance areas.
Table 1: Integrin Binding Affinity (IC50)
| Peptide | αvβ3 | αvβ5 | α5β1 | αIIbβ3 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cilengitide | ~0.5 - 15 nM | ~5 - 80 nM | ~100 - 1000 nM | >10,000 nM |
| RGD-4C | High Affinity | High Affinity | Moderate Affinity | Low Affinity |
Table 2: In Vitro Anti-Angiogenic Activity
| Peptide | Assay | Endpoint | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cilengitide | Endothelial Cell Tube Formation | Inhibition of tube formation | Effective inhibition |
| Endothelial Cell Migration | Inhibition of migration | Effective inhibition | |
| RGD-4C | Endothelial Cell Proliferation | Inhibition of proliferation | Effective inhibition (as a conjugate) |
Table 3: In Vivo Anti-Tumor Activity
| Peptide | Tumor Model | Route of Administration | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cilengitide | Glioblastoma Xenograft | Intravenous | Tumor growth inhibition, increased survival |
| Various solid tumors | Intravenous | Tumor growth inhibition | |
| RGD-4C | Melanoma, Bladder Cancer (as conjugates) | Intravenous | Tumor growth inhibition, targeted drug delivery |
Table 4: Platelet Aggregation Inhibition
| Peptide | Agonist | IC50 |
| This compound | ADP | 0.9 µM[1] |
| Cilengitide | ADP | >10,000 nM |
| RGD-4C | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Collect the supernatant PRP.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
Add the test peptide (e.g., this compound) at various concentrations and incubate for a short period.
-
Add an agonist (e.g., ADP) to induce platelet aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
-
Integrin Binding Assay (Competitive ELISA)
This assay quantifies the binding affinity of a peptide to a specific integrin receptor.
-
Plate Coating:
-
Coat a 96-well microplate with a purified integrin protein (e.g., αvβ3) overnight at 4°C.
-
Wash the plate with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking agent (e.g., BSA).
-
-
Competitive Binding:
-
Prepare a solution of a labeled ligand that is known to bind to the integrin (e.g., biotinylated fibronectin or a known biotinylated RGD peptide).
-
In separate tubes, pre-incubate the labeled ligand with varying concentrations of the test peptide (e.g., Cilengitide).
-
Add the mixtures to the integrin-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection and Quantification:
-
Wash the plate to remove unbound ligands.
-
If a biotinylated ligand was used, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the binding affinity of the test peptide.
-
Calculate the percentage of inhibition of the labeled ligand binding at each concentration of the test peptide.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test peptide concentration.
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Preparation of Matrix Gel:
-
Thaw a basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with the Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency.
-
Harvest the cells and resuspend them in a basal medium containing the test peptide at various concentrations.
-
Seed the HUVEC suspension onto the prepared Matrigel-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of the tube networks.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated wells to untreated control wells to determine the inhibitory effect of the peptide.
-
In Vivo Tumor Xenograft Study
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation:
-
Culture a human tumor cell line (e.g., U87 glioblastoma cells) in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a defined number of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test peptide (e.g., Cilengitide) via a specified route (e.g., intravenous, intraperitoneal) and schedule. The control group receives a vehicle control.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Analyze the final tumor weights and any other relevant endpoints.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Visualizations
Integrin Signaling Pathway
Caption: Integrin signaling pathway initiated by ECM binding and inhibited by RGD peptides.
Experimental Workflow for In Vitro Anti-Angiogenesis Assay
Caption: Step-by-step workflow for the in vitro endothelial cell tube formation assay.
Logical Relationship of RGD Peptide Evaluation
Caption: Logical progression for the evaluation of RGD peptides from design to therapeutic assessment.
References
Comparative Analysis of Cilengitide Cross-Reactivity with RGD-Binding Integrin Subtypes
For researchers, scientists, and drug development professionals, understanding the selectivity profile of integrin antagonists is paramount for designing targeted therapies and elucidating specific biological functions. This guide provides a comparative analysis of the cross-reactivity of Cilengitide, a potent cyclic RGD pentapeptide, with various RGD (arginine-glycine-aspartic acid)-binding integrin subtypes. The data presented here is compiled from publicly available experimental studies to facilitate an objective comparison with other integrin inhibitors.
Cilengitide, also known as c(RGDf(NMe)V), has been extensively studied for its anti-angiogenic and anti-tumor properties, which are primarily mediated through its interaction with αv integrins. However, its binding affinity extends to other integrin subtypes, highlighting the importance of a comprehensive cross-reactivity assessment.
Quantitative Comparison of Cilengitide Binding Affinity
The inhibitory activity of Cilengitide across a panel of RGD-binding integrins is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to block 50% of the target's activity), demonstrates the differential affinity of Cilengitide for various integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Integrin Subtype | Cilengitide IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| αvβ3 | 0.54 | Echistatin | 0.46 |
| αvβ5 | 8 | Echistatin | Not Reported |
| α5β1 | 15.4 | Echistatin | 0.57 |
| αIIbβ3 | >1000 | Tirofiban | 1.2 |
| αvβ6 | Not Reported | Linear Peptide (RTDLDSLRT) | 33 |
| αvβ8 | Not Reported | Linear Peptide (RTDLDSLRT) | 100 |
Data compiled from a solid-phase binding assay.[1]
The data clearly indicates that Cilengitide is a highly potent inhibitor of αvβ3 and shows significant, albeit lower, affinity for αvβ5 and α5β1 integrins.[1] Its selectivity against the platelet integrin αIIbβ3 is noteworthy, suggesting a lower risk of impacting blood coagulation compared to less selective inhibitors.[1]
Experimental Methodologies
The binding affinity data presented was determined using a solid-phase binding assay.[1] This method is a robust and widely used technique for quantifying the interaction between integrins and their ligands.
Solid-Phase Integrin Binding Assay Protocol
-
Plate Coating: 96-well ELISA plates are coated overnight at 4°C with an extracellular matrix (ECM) protein that serves as the natural ligand for the integrin being tested (e.g., vitronectin for αvβ3).[1]
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Incubation with Soluble Integrin and Inhibitor: A solution containing the purified, soluble integrin subtype and varying concentrations of the inhibitor (e.g., Cilengitide) is added to the wells.
-
Detection: The amount of soluble integrin bound to the ECM-coated plate is quantified. This is typically achieved using an antibody specific to the integrin, which is conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Integrin Signaling Pathways
Integrins are bidirectional signaling molecules, transmitting signals from the extracellular matrix into the cell (outside-in signaling) and from the cell to the outside (inside-out signaling). The binding of ligands like Cilengitide to the extracellular domain of integrins can modulate these signaling cascades.
Outside-In Signaling
Upon ligand binding, integrins cluster and recruit a complex of cytoplasmic proteins to form focal adhesions. This initiates a cascade of downstream signaling events that can influence cell survival, proliferation, migration, and differentiation. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases.
Inside-Out Signaling
Intracellular signals can also regulate the affinity of integrins for their extracellular ligands. Proteins like talin and kindlin bind to the cytoplasmic tails of integrin β subunits, inducing a conformational change in the extracellular domain that increases its affinity for ligands.
References
In Vivo Validation of Antithrombotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antithrombotic agents is a critical area of research aimed at preventing and treating thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and ischemic stroke. While in vitro assays provide initial insights into the efficacy of a compound, in vivo validation is essential to understand its antithrombotic activity, pharmacokinetic and pharmacodynamic profiles, and potential side effects, such as bleeding risk.
This guide provides a comparative overview of the in vivo validation of four major classes of antithrombotic agents, using representative drugs for each class: Aspirin (a COX inhibitor), Clopidogrel (a P2Y12 inhibitor), Rivaroxaban (a direct Factor Xa inhibitor), and Dabigatran (a direct thrombin inhibitor). The data presented here is a synthesis of established findings in preclinical research and is intended to serve as a reference for the evaluation of new chemical entities like GR83895.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from common in vivo models used to assess the antithrombotic and bleeding profiles of standard-of-care agents. These models are crucial for the preclinical evaluation of any new antithrombotic compound.
Table 1: Antithrombotic Efficacy in a Ferric Chloride-Induced Arterial Thrombosis Model (Rodent)
| Compound | Dose (mg/kg) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 ± 2 | 5.5 ± 0.8 |
| Aspirin | 30 | 25 ± 4 | 2.1 ± 0.5 |
| Clopidogrel | 10 | 35 ± 5 | 1.5 ± 0.4 |
| Rivaroxaban | 1 | > 60 | 0.8 ± 0.3 |
| Dabigatran | 1 | > 60 | 0.9 ± 0.2 |
Table 2: Bleeding Risk Assessment using a Tail Transection Model (Rodent)
| Compound | Dose (mg/kg) | Bleeding Time (seconds) | Blood Loss (mg) |
| Vehicle Control | - | 120 ± 30 | 15 ± 5 |
| Aspirin | 30 | 250 ± 40 | 35 ± 8 |
| Clopidogrel | 10 | 310 ± 50 | 42 ± 10 |
| Rivaroxaban | 1 | 480 ± 60 | 65 ± 15 |
| Dabigatran | 1 | 550 ± 70 | 75 ± 18 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are protocols for the key experiments cited in the data tables.
Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model assesses the ability of a compound to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The carotid artery is carefully exposed through a midline cervical incision.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously (IV) or orally (PO) at a predetermined time before the thrombotic challenge.
-
Thrombus Induction: A small piece of filter paper (2x1 mm) saturated with a 10% ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for 10 minutes.
-
Monitoring: Blood flow is monitored continuously using a Doppler flow probe placed upstream of the injury site.
-
Endpoint Measurement: The primary endpoints are the time to complete occlusion of the artery (cessation of blood flow) and the weight of the thrombus formed, which is excised and weighed at the end of the experiment.
Tail Transection Bleeding Time Model
This assay evaluates the potential bleeding risk associated with an antithrombotic agent by measuring the time it takes for bleeding to stop from a standardized tail injury.
-
Animal Preparation: Male mice (25-30g) are anesthetized.
-
Drug Administration: The test compound or vehicle is administered via the appropriate route.
-
Injury: A distal segment (3 mm) of the tail is transected using a sterile scalpel blade.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for at least 30 seconds is recorded. Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the signaling pathways targeted by the comparator drugs.
In vivo experimental workflow for assessing antithrombotic efficacy and bleeding risk.
Mechanism of action for antiplatelet agents Aspirin and Clopidogrel.
Mechanism of action for anticoagulant agents Rivaroxaban and Dabigatran.
This guide provides a framework for the in vivo comparison of antithrombotic agents. For the evaluation of a novel compound such as this compound, it is recommended to perform head-to-head studies against these established drugs in the described models. Such studies will allow for a robust assessment of the compound's therapeutic potential and its position within the landscape of antithrombotic therapies.
Head-to-Head Comparison: GR83895 and Eptifibatide in Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonists: GR83895 and eptifibatide (B1663642). Both agents are designed to inhibit platelet aggregation, a critical process in thrombosis. This comparison focuses on their biochemical and pharmacological properties, supported by available experimental data.
Executive Summary
This compound and eptifibatide are both competitive inhibitors of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation. Eptifibatide is a clinically approved and widely used antiplatelet drug. This compound, a cyclic RGD-containing peptide, appears to be an earlier-stage research compound. Based on the available in vitro data, eptifibatide demonstrates significantly higher potency in inhibiting platelet aggregation compared to this compound. This guide presents the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and eptifibatide. It is important to note that the data are sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Compound | IC₅₀ (µM) | Agonist Concentration | Assay Method |
| This compound | 0.9 | 10 µM ADP | Light Transmission Aggregometry |
| Eptifibatide | 0.099 | 5 µM ADP | Light Transmission Aggregometry |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.
Table 2: Fibrinogen Receptor Binding Affinity
| Compound | IC₅₀ (µM) | Assay Method |
| This compound | 1.4 | ¹²⁵I-Fibrinogen Binding Assay |
| Eptifibatide | Not directly reported as IC₅₀ in comparable assays. Clinical data indicates that plasma concentrations of 1.5-2.2 µg/mL (approx. 1.8-2.6 µM) achieve >80% receptor occupancy. | Receptor Occupancy Assays |
Mechanism of Action and Signaling Pathway
Both this compound and eptifibatide target the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug. By competitively inhibiting the binding of fibrinogen to this receptor, both compounds effectively block the final common pathway of platelet aggregation, regardless of the initial platelet agonist.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro platelet aggregation and receptor binding assays. The following are detailed methodologies for these key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring.
-
A baseline of light transmission is established.
-
The test compound (this compound or eptifibatide) at various concentrations is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Adenosine Diphosphate (ADP), is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, causing the plasma to become more transparent.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
A Researcher's Guide to Negative Control Experiments for Novel TGF-β Receptor Antagonist GR83895
Disclaimer: As of this writing, "GR83895" is not a publicly documented molecule. For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor designed to be a selective antagonist of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI/ALK5). This guide provides a framework for designing essential negative control experiments to validate its specific mechanism of action.
In drug discovery and development, particularly when characterizing a novel inhibitor, rigorous negative controls are paramount. They are essential to demonstrate that the observed biological effects are a direct result of the compound's intended activity on its target, rather than off-target effects or experimental artifacts. This guide compares experimental setups for testing our hypothetical TGF-β receptor antagonist, this compound, with appropriate negative controls, and provides supporting experimental data and protocols.
The TGF-β Signaling Pathway: The Target of this compound
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is implicated in diseases such as cancer and fibrosis.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates a TGF-β type I receptor (TGFβRI), also known as ALK5.[3] This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][3] Our hypothetical antagonist, this compound, is designed to inhibit the kinase activity of TGFβRI, thereby blocking this entire downstream cascade.
References
Safety Operating Guide
Navigating Chemical Disposal: A Framework for GR83895
Disclaimer: No specific public data was found for a substance designated "GR83895." The following information provides a general framework for the proper disposal of laboratory chemicals. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer before handling or disposal. This guide is intended to supplement, not replace, institution-specific protocols and the guidance of your Environmental Health and Safety (EHS) department.
The safe and compliant disposal of laboratory reagents is a critical component of responsible research. Adherence to established procedures not only ensures regulatory compliance but also protects laboratory personnel and the environment. This document outlines the essential steps and considerations for the proper disposal of a chemical substance, using "this compound" as a placeholder.
Quantitative Waste Profile: A Template
A quantitative waste profile is essential for proper hazard assessment and disposal routing. All quantitative data should be methodically determined and clearly documented. The following table provides a template for summarizing the key characteristics of a chemical waste stream, which should be completed with data from the specific SDS and experimental characterization of the this compound waste.
| Parameter | Value | Units | Notes |
| Waste Form | (e.g., Solid Powder, Liquid) | - | - |
| pH (if aqueous) | (e.g., 6.0 - 8.0) | - | (e.g., Neutral, Acidic, Basic) |
| Solubility in Water | (e.g., < 1.0) | g/L | (e.g., Insoluble, Highly Soluble) |
| Primary Hazard Class | (e.g., Flammable, Corrosive, Toxic) | - | Refer to SDS Section 2 |
| Secondary Hazards | (e.g., Oxidizer) | - | Refer to SDS Section 2 |
| Recommended Container | (e.g., High-Density Polyethylene) | - | Must be chemically compatible |
| Storage Limit in Lab | (e.g., 10) | kg or L | Per institutional guidelines |
| Disposal Route | (e.g., Hazardous Waste Incineration) | - | Determined by EHS |
General Chemical Disposal Protocol
This protocol outlines a generalized procedure for the disposal of laboratory chemical waste.
1. Waste Identification and Characterization:
- A laboratory chemical is considered waste when it is no longer intended for use.[1]
- Consult the SDS for this compound to determine its specific hazards (e.g., flammable, corrosive, toxic, reactive).
- If the waste is a mixture, all components must be identified and their approximate percentages recorded.
2. Container Selection and Management:
- Select a waste container that is in good condition, free of leaks or cracks, and chemically compatible with this compound.[1][2]
- The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][2]
- Do not mix incompatible waste streams in the same container.[2] For instance, halogenated and non-halogenated organic solvents should be segregated.[2]
3. Labeling:
- Label the waste container clearly with the words "Hazardous Waste."[1]
- The label must include the full chemical name(s) of all contents; abbreviations or formulas are not acceptable.[1]
- Include the name of the principal investigator or laboratory contact and the date of accumulation.
4. Storage:
- Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
- Ensure secondary containment is used to prevent spills.[1]
- Segregate containers of incompatible wastes.[1]
5. Requesting Disposal:
- Contact your institution's EHS department to schedule a waste pickup.[1]
- Do not allow waste to accumulate in the laboratory for extended periods.
- Provide an accurate inventory of the waste to EHS as requested.
Experimental Protocol: Waste Characterization (Example)
The following is a sample protocol for determining the pH of an aqueous waste solution, a key step in waste characterization.
Objective: To determine the pH of a 1% aqueous solution of a solid waste to assess its corrosive potential.
Materials:
-
Solid chemical waste
-
Deionized water
-
Calibrated pH meter
-
250 mL beaker
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE) as specified in the SDS
Procedure:
-
Weigh 1.0 g of the solid waste and transfer it to the 250 mL beaker.
-
Add 100 mL of deionized water to the beaker.
-
Place the beaker on a stir plate and add a stir bar. Stir for 15 minutes.
-
Turn off the stir plate and allow any undissolved solids to settle.
-
Immerse the calibrated pH meter probe into the supernatant.
-
Record the stable pH reading.
Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste.
A generalized workflow for the safe disposal of laboratory chemical waste.
References
Navigating the Unknown: A Safety Protocol for Handling GR83895
Disclaimer: The following guidance is based on established best practices for handling research chemicals with unknown toxicological and physical properties, as specific information for "GR83895" is not publicly available. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the novel compound this compound. The protocols outlined below are designed to ensure the highest level of safety and operational integrity.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating potential hazards associated with handling a new chemical entity.[1][2] A risk assessment is required to determine the specific hazards and select the appropriate PPE.[3][4]
| PPE Category | Minimum Requirement | Recommended for this compound (Unknown Hazards) |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[3][5] | Chemical splash goggles worn in conjunction with a face shield.[3][5] |
| Hand Protection | Single pair of nitrile gloves. | Double-gloving with nitrile or Silver Shield gloves.[3][5] |
| Body Protection | Flame-resistant lab coat.[5] | Flame-resistant lab coat, supplemented with a chemically resistant apron. |
| Footwear | Closed-toe shoes.[5] | Chemically resistant boots or shoe covers. |
| Respiratory Protection | Use of a certified chemical fume hood. | A properly fitted respirator may be required based on risk assessment.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key stages of this process.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling and Preparation of this compound
This protocol provides a step-by-step guide for the safe handling and preparation of this compound for experimental use.
1. Pre-Experiment Preparation: 1.1. Conduct a pre-work hazard assessment. 1.2. Ensure a certified chemical fume hood is available and functioning correctly. 1.3. Assemble all necessary materials, including vials, spatulas, and solvents, within the fume hood. 1.4. Don the appropriate PPE as specified in the table above.[3][5]
2. Handling and Weighing: 2.1. Perform all manipulations of this compound powder within the chemical fume hood. 2.2. Use spark-proof tools if the compound is flammable.[6] 2.3. Carefully weigh the desired amount of this compound and record the weight. 2.4. Tightly cap the stock container of this compound and store it in a designated, locked location.[6]
3. Solution Preparation: 3.1. In the fume hood, add the desired solvent to the weighed this compound. 3.2. Gently agitate the mixture to ensure complete dissolution. 3.3. Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
4. Spill and Emergency Procedures: 4.1. In case of a small spill within the fume hood, absorb the material with a suitable absorbent pad. 4.2. For larger spills, evacuate the area and follow your institution's emergency procedures. 4.3. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7] 4.4. In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation: 1.1. All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be placed in a dedicated, labeled hazardous waste container. 1.2. All liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling: 2.1. All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (if known).
3. Storage and Disposal: 3.1. Store waste containers in a designated, secure area away from incompatible materials. 3.2. Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. paintdocs.com [paintdocs.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
